molecular formula C61H71ClN8O7S B13466726 ARD-61

ARD-61

Número de catálogo: B13466726
Peso molecular: 1095.8 g/mol
Clave InChI: RGPUSLXMPBTXNU-CUPIBCLHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ARD-61 is a useful research compound. Its molecular formula is C61H71ClN8O7S and its molecular weight is 1095.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C61H71ClN8O7S

Peso molecular

1095.8 g/mol

Nombre IUPAC

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H71ClN8O7S/c1-36(2)53(51-29-37(3)67-77-51)57(75)70-34-46(71)30-50(70)56(74)65-49(41-15-17-42(18-16-41)54-38(4)64-35-78-54)32-52(72)69-27-23-45(24-28-69)68-25-21-40(22-26-68)10-9-39-11-13-43(14-12-39)55(73)66-58-60(5,6)59(61(58,7)8)76-47-20-19-44(33-63)48(62)31-47/h11-20,29,31,35-36,40,45-46,49-50,53,58-59,71H,21-28,30,32,34H2,1-8H3,(H,65,74)(H,66,73)/t46-,49+,50+,53-,58?,59?/m1/s1

Clave InChI

RGPUSLXMPBTXNU-CUPIBCLHSA-N

SMILES isomérico

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O

SMILES canónico

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)C8=CC=C(C=C8)C9=C(N=CS9)C)O

Origen del producto

United States

Foundational & Exploratory

ARD-61: A Technical Guide to a PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a promising therapeutic strategy for androgen receptor-positive (AR+) cancers, particularly in overcoming resistance to traditional AR antagonists. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a classic PROTAC, hijacking the cell's natural protein disposal system to eliminate the androgen receptor. The molecule consists of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

The binding of this compound to both the androgen receptor and the VHL E3 ligase brings the two proteins into close proximity, forming a ternary complex. This proximity allows for the efficient transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme associated with the VHL complex to the androgen receptor. The resulting polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple androgen receptor proteins.

The degradation of the androgen receptor by this compound leads to the downstream inhibition of AR signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in AR-dependent cancer cells.

ARD_61_Mechanism_of_Action cluster_0 This compound Mediated AR Degradation cluster_1 Downstream Cellular Effects ARD_61 This compound Ternary_Complex Ternary Complex (AR-ARD-61-VHL) ARD_61->Ternary_Complex Binds to AR and VHL AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_AR Polyubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation AR_Signaling AR Signaling Pathway Degraded_AR->AR_Signaling Inhibition of Cell_Proliferation Cell Proliferation AR_Signaling->Cell_Proliferation Inhibition of Apoptosis Apoptosis AR_Signaling->Apoptosis Induction of Cell_Cycle_Arrest Cell Cycle Arrest AR_Signaling->Cell_Cycle_Arrest Induction of

Caption: Mechanism of action of this compound leading to AR degradation and downstream effects.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various androgen receptor-positive breast cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation Efficiency of this compound
Cell LineDC50 (nM)¹Dmax (%)²Treatment Time (hours)
MDA-MB-4530.44>956
HCC14282.4>956
MCF-71.8>956
BT-5492.0>956
MDA-MB-4153.0>956

¹DC50: Concentration required for 50% degradation of the target protein. ²Dmax: Maximum percentage of degradation observed.

Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineIC50 (nM)³Treatment Duration (days)
MDA-MB-4532357
HCC14281217
MCF-7397
BT-5491477
MDA-MB-4153807

³IC50: Concentration required for 50% inhibition of cell growth.

Table 3: In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition (%)p-value
VehicleN/A0-
This compound50 mg/kg, q.d.85<0.001
Enzalutamide50 mg/kg, q.d.50<0.01

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate this compound.

Western Blotting for Androgen Receptor Degradation

This protocol outlines the procedure for assessing the degradation of the androgen receptor in cancer cell lines following treatment with this compound.

Materials:

  • This compound

  • AR-positive cancer cell lines (e.g., MDA-MB-453, LNCaP)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After further washes, visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR levels to the loading control (GAPDH).

Western_Blot_Workflow cluster_workflow Western Blotting Protocol for AR Degradation A Cell Seeding and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-AR, anti-GAPDH) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection and Imaging G->H I Data Analysis and Quantification H->I Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A MDA-MB-453 Cell Implantation in Mice B Tumor Growth and Group Randomization A->B C This compound or Vehicle Administration B->C D Tumor Volume and Body Weight Monitoring C->D E Study Endpoint and Tumor Excision D->E F Data Analysis (Tumor Growth Inhibition) E->F

ARD-61: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action provides a powerful tool for studying AR signaling and presents a promising therapeutic strategy for AR-dependent malignancies, including certain types of breast and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex small molecule with a molecular formula of C61H71ClN8O7S.[1][2] Its structure incorporates a ligand for the Androgen Receptor, a linker, and a ligand for the VHL E3 ligase.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 2316837-08-6[1][2]
Molecular Formula C61H71ClN8O7S[1][2]
Molecular Weight 1095.78 g/mol [1]
IUPAC Name (2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide
Appearance Solid Powder
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]
Solubility Soluble in DMSO.[4]

Mechanism of Action: Targeted AR Degradation

This compound functions as a PROTAC, a class of molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[5] The mechanism involves the formation of a ternary complex between this compound, the Androgen Receptor, and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the AR, marking it for degradation by the 26S proteasome.[1] This targeted degradation of the AR protein itself, rather than simple inhibition, offers a distinct and potentially more durable therapeutic effect. In addition to AR, this compound has been shown to effectively induce the degradation of the progesterone receptor (PR).[1][6]

ARD_61_Mechanism cluster_cell Cellular Environment ARD61 This compound Ternary_Complex Ternary Complex (AR-ARD-61-VHL) ARD61->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR Downstream Signaling Degradation->Downstream

Figure 1: Mechanism of action of this compound as a PROTAC degrader.

Biological Activity

This compound demonstrates potent biological activity in various AR-positive cancer cell lines, leading to cell cycle arrest, apoptosis, and inhibition of cell growth.

In Vitro AR Degradation

This compound induces rapid and potent degradation of the AR protein in a concentration-dependent manner.

Cell LineDC50 (nM)Treatment TimeReference
MDA-MB-4530.446 hours
MCF-71.86 hours
BT-5492.06 hours
HCC14282.46 hours
MDA-MB-4153.06 hours
T47D (PR degradation)0.1524 hours[1]
Inhibition of Cell Growth

The degradation of AR by this compound translates to potent inhibition of cell proliferation in AR-positive cancer cell lines.

Cell LineIC50 (nM)Treatment TimeReference
HCC14281217 days[1]
MDA-MB-4532357 days[1]
MCF-7397 days[1]
BT-5491477 days[1]
MDA-MB-4153807 days[1]
Induction of Cell Cycle Arrest and Apoptosis

Treatment with this compound leads to G2/M phase cell cycle arrest in a dose- and time-dependent manner in AR-positive breast cancer cell lines.[1] Furthermore, this compound is a potent inducer of apoptosis in cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[3] In MDA-MB-453 cells, robust apoptosis is observed at a concentration of 0.5 µM, and in HCC1428 cells at 0.25 µM after a 3-day treatment.[3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Western Blotting for AR Degradation

This protocol is used to assess the ability of this compound to induce the degradation of the Androgen Receptor.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Seed AR+ cancer cells treatment Treat cells with varying concentrations of this compound (6h) start->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (anti-AR, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensity detection->analysis

Figure 2: A typical workflow for a Western blotting experiment.

Methodology:

  • Cell Culture and Treatment: AR-positive breast cancer cells (e.g., MDA-MB-453, MCF-7) are seeded in appropriate culture plates. After adherence, cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 6 hours).

  • Confirmation of PROTAC Mechanism: To confirm that degradation is mediated by the VHL-proteasome pathway, cells can be pre-treated for 2 hours with an AR antagonist (e.g., ARi-16), a VHL ligand, a neddylation inhibitor (e.g., MLN4924), or a proteasome inhibitor (e.g., MG132) before the addition of this compound.[7]

  • Protein Extraction and Quantification: Cells are washed with PBS and lysed using a suitable lysis buffer. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the Androgen Receptor. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.[7]

  • Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound for an extended period (e.g., 7 days).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to determine the effects of this compound on the cell cycle distribution and the induction of apoptosis.

Methodology for Cell Cycle Analysis:

  • Cell Treatment: Cells are treated with different concentrations of this compound for various time points (e.g., 72 hours).

  • Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold ethanol. The fixed cells are then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., FlowJo).[7]

Methodology for Apoptosis Analysis:

  • Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 72 hours).

  • Cell Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[7]

In Vivo Efficacy

In a xenograft model using MDA-MB-453 cells in mice, this compound has been shown to effectively inhibit tumor growth, demonstrating its potential for in vivo applications.[1][8]

Conclusion

This compound is a highly effective PROTAC degrader of the Androgen Receptor, exhibiting potent in vitro and in vivo activity against AR-positive cancers. Its mechanism of inducing protein degradation offers a compelling alternative to traditional receptor inhibition. The data presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development.

References

ARD-61: A Technical Guide to Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in various cancers, notably prostate and breast cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target engagement, and binding affinity as demonstrated through a series of preclinical studies. Quantitative data from these studies are presented to illustrate its efficacy in vitro and in vivo. Detailed methodologies for the key experiments are provided to enable replication and further investigation.

Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the cell's native proteasome machinery. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely. The degradation of AR leads to the inhibition of AR signaling pathways, resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.

ARD-61_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD61 This compound ARD61_bound This compound AR_bound AR ARD61->AR_bound AR Androgen Receptor (AR) AR->AR_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound AR_bound->ARD61_bound Proteasome Proteasome AR_bound->Proteasome Targeting VHL_bound->ARD61_bound Ub Ubiquitin VHL_bound->Ub Ubiquitination Ub->AR_bound Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Western_Blot_Workflow A 1. Cell Treatment: Treat cells with varying concentrations of this compound for 6 hours. B 2. Cell Lysis: Harvest and lyse cells to extract total protein. A->B C 3. Protein Quantification: Determine protein concentration of lysates. B->C D 4. SDS-PAGE: Separate proteins by molecular weight. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Blocking: Block non-specific binding sites on the membrane. E->F G 7. Primary Antibody Incubation: Incubate with anti-AR antibody. F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection: Add chemiluminescent substrate and image the blot. H->I J 10. Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH). I->J Apoptosis_Assay_Workflow A 1. Cell Treatment: Treat cells with this compound for 72 hours. B 2. Cell Harvesting: Collect both adherent and floating cells. A->B C 3. Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Flow Cytometry Analysis: Acquire data on a flow cytometer. C->D E 5. Data Interpretation: - Annexin V-/PI-: Live cells - Annexin V+/PI-: Early apoptotic cells - Annexin V+/PI+: Late apoptotic/necrotic cells D->E

ARD-61 and its Effect on Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARD-61 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target the androgen receptor (AR) for degradation.[1][2] The androgen receptor is a crucial driver in the progression of several cancers, most notably prostate and breast cancer.[1][3] Traditional therapies have focused on inhibiting AR signaling through antagonists; however, the development of resistance remains a significant clinical challenge.[3][4] this compound represents a novel therapeutic strategy by inducing the degradation of the AR protein, thereby overcoming resistance mechanisms associated with conventional inhibitors.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on AR signaling, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This dual binding brings the AR protein into close proximity with the E3 ligase complex, leading to the ubiquitination of AR.[1] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] This targeted protein degradation effectively eliminates the AR protein from the cell, thereby shutting down its downstream signaling pathways.[1][4]

ARD_61_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds VHL VHL E3 Ligase ARD61->VHL Recruits TernaryComplex AR - this compound - VHL Ternary Complex AR->TernaryComplex VHL->TernaryComplex Proteasome Proteasome Ub Ubiquitin Ub->TernaryComplex Ub_AR Polyubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub_AR->Proteasome Degradation

Caption: Mechanism of action of this compound as a PROTAC for androgen receptor degradation.

Effect on Androgen Receptor Signaling and Cancer Cells

This compound has demonstrated potent and effective degradation of the AR protein in various AR-positive cancer cell lines, including breast and prostate cancer models.[1][6][7] This degradation of AR leads to the inhibition of downstream AR signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[6] Consequently, this compound has been shown to be more effective than traditional AR inhibitors like enzalutamide at inhibiting cancer cell growth.[1][6] The cellular effects of this compound include the induction of G2/M cell cycle arrest and apoptosis.[1][6][7] Furthermore, this compound is effective in enzalutamide-resistant prostate cancer models.[6]

ARD_61_Signaling_Pathway ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Induces Degradation CellGrowth Tumor Cell Growth ARD61->CellGrowth Inhibits Apoptosis Apoptosis ARD61->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest ARD61->CellCycleArrest Induces Downstream Downstream AR Signaling (e.g., Wnt/β-catenin, MYC) AR->Downstream Activates Downstream->CellGrowth Promotes Downstream->Apoptosis Inhibits

Caption: Effect of this compound on the androgen receptor signaling pathway and cellular processes.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: this compound Degradation Capacity (DC50)

Cell LineDC50 (nM)Treatment Time (hours)Reference
MDA-MB-4530.446[6]
MCF-71.86[6]
BT-5492.06[6]
HCC14282.46[6]
MDA-MB-4153.06[6]
T47D (PR)0.1524[2]

Table 2: this compound Inhibition of Cell Growth (IC50)

Cell LineIC50 (nM)Treatment Time (days)Reference
MDA-MB-4532357[2]
HCC14281217[2]
MCF-7397[2]
BT-5491477[2]
MDA-MB-4153807[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Western Blotting for AR Degradation

  • Cell Culture and Treatment: AR-positive breast cancer cell lines (MDA-MB-453, MCF-7, BT-549, HCC1428, and MDA-MB-415) are cultured in appropriate media.[6] For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0.01-1000 nM) for a specified time (e.g., 6 hours).[2][6]

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against AR. A primary antibody against a loading control (e.g., GAPDH) is also used.[6] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Cell Viability Assay

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 7 days).[2]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

3. Cell Cycle Analysis

  • Cell Treatment: Cells are treated with different concentrations of this compound or a vehicle control for various time points (e.g., 24, 48, 72 hours).[7]

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined using flow cytometry analysis software.[7]

4. Apoptosis Assay

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 72 hours).[2]

  • Staining: Apoptosis can be assessed by staining with Annexin V and PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Caspase Cleavage Analysis: Alternatively, apoptosis can be confirmed by Western blotting for cleaved caspases (e.g., caspase-3, -7, -8, -9) and PARP.[6]

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Culture (AR+ Cancer Cell Lines) B Treatment with this compound A->B C Western Blot (AR Degradation) B->C D Cell Viability Assay (IC50 Determination) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V/PI, Caspase Cleavage) B->F G Xenograft Model (e.g., MDA-MB-453 in mice) H This compound Treatment G->H I Tumor Growth Inhibition Measurement H->I J Ex Vivo Analysis (AR Degradation in Tumor Tissue) H->J

Caption: General experimental workflow for the preclinical evaluation of this compound.

This compound is a promising therapeutic agent that effectively induces the degradation of the androgen receptor through the PROTAC mechanism. Its ability to potently inhibit the growth of AR-positive cancer cells, including those resistant to conventional therapies, highlights its potential as a valuable addition to the arsenal of anti-cancer drugs. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the androgen receptor signaling pathway.

References

Specificity of ARD-61 for the Androgen Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-61 is a potent, small molecule proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR). As a potential therapeutic agent for androgen-dependent pathologies, particularly prostate and breast cancers, a thorough understanding of its specificity is paramount. This document provides a comprehensive technical overview of the specificity of this compound for the androgen receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein demonstrates that this compound is a highly potent and specific degrader of the androgen receptor, with a notable cross-reactivity for the progesterone receptor (PR), while showing no significant activity against the estrogen receptor (ER) or glucocorticoid receptor (GR).

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its central role in the development and progression of prostate cancer has made it a key therapeutic target. Traditional AR antagonists function by competitively inhibiting ligand binding, but their efficacy can be limited by resistance mechanisms such as AR mutations and overexpression.

Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] this compound is a PROTAC that consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This guide focuses on the specificity of this compound for the androgen receptor.

Mechanism of Action

This compound functions by forming a ternary complex between the androgen receptor and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple AR molecules by a single molecule of this compound.

ARD-61_Mechanism_of_Action ARD61 This compound TernaryComplex Ternary Complex (AR-ARD-61-VHL) ARD61->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbAR Polyubiquitinated AR TernaryComplex->PolyUbAR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbAR->Proteasome DegradedAR Degraded AR Peptides Proteasome->DegradedAR Degradation Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody F->G H Secondary Antibody G->H I Detection H->I J Data Analysis I->J Quantification Apoptosis_Analysis_Logic start Stained Cells annexin_v Annexin V Staining start->annexin_v pi Propidium Iodide (PI) Staining annexin_v->pi Positive live Live Cells annexin_v->live Negative early_apoptosis Early Apoptotic Cells pi->early_apoptosis Negative late_apoptosis Late Apoptotic/ Necrotic Cells pi->late_apoptosis Positive

References

Methodological & Application

ARD-61 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of AR degradation in AR-dependent malignancies, particularly in AR-positive breast cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the Androgen Receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This trimetric complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome.

ARD_61_Mechanism cluster_0 Cellular Environment ARD_61 This compound Ternary_Complex Ternary Complex (AR-ARD-61-E3) ARD_61->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Recycled_ARD_61 This compound (Recycled) Ternary_Complex->Recycled_ARD_61 Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action of this compound as a PROTAC.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various AR-positive breast cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineAR ExpressionIC50 (nM)
MDA-MB-453High235
HCC1428High121
MCF-7Moderate39
BT-549Moderate147
MDA-MB-415Moderate380

Table 2: DC50 Values of this compound for AR Degradation (6-hour treatment)

Cell LineDC50 (nM)
MDA-MB-4530.44
MCF-71.8
BT-5492.0
HCC14282.4
MDA-MB-4153.0

Table 3: Effect of this compound on Apoptosis and Cell Cycle

Cell LineApoptosis Induction (72h)Cell Cycle Arrest (6-72h)
MDA-MB-453Dose-dependent inductionG2/M Arrest
HCC1428Dose-dependent inductionG2/M Arrest
MCF-7Minimal inductionG2/M Arrest

Experimental Protocols

Cell Culture

The MDA-MB-453 cell line is a suitable model for studying the effects of this compound.

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 100% air (no CO2).

  • Subculturing: Passage cells every 3-4 days. Briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • MDA-MB-453 cells

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete growth medium.[1]

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for AR Degradation

This protocol is for assessing the degradation of the Androgen Receptor.

Materials:

  • This compound stock solution (in DMSO)

  • MDA-MB-453 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against AR (e.g., 1:1000 dilution)[2]

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against AR overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the extent of AR degradation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • MDA-MB-453 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • This compound stock solution (in DMSO)

  • MDA-MB-453 cells

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)[4]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[4]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-453 cells in 6-well plates. Treat the cells with this compound for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 2 hours.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[5]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

ARD_61_Signaling_and_Workflow cluster_pathway This compound Signaling Pathway cluster_workflow Experimental Workflow ARD_61_p This compound AR_p Androgen Receptor (AR) ARD_61_p->AR_p Targets AR_Degradation AR Degradation AR_p->AR_Degradation Leads to Downstream Downstream AR Signaling (e.g., Wnt/β-catenin, MYC) AR_Degradation->Downstream Inhibits Cell_Effects Cellular Effects Downstream->Cell_Effects Regulates Growth_Inhibition Growth Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest G2/M Arrest Start Start: Culture AR+ Cells (e.g., MDA-MB-453) Treat Treat with this compound (Dose-response & Time-course) Start->Treat Assay_Viability Cell Viability Assay (e.g., MTT) Treat->Assay_Viability Assay_Degradation Western Blot (AR Degradation) Treat->Assay_Degradation Assay_Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Assay_Apoptosis Assay_CellCycle Cell Cycle Analysis (PI Staining) Treat->Assay_CellCycle Analyze Data Analysis Assay_Viability->Analyze Assay_Degradation->Analyze Assay_Apoptosis->Analyze Assay_CellCycle->Analyze IC50 Determine IC50 Analyze->IC50 DC50 Determine DC50 Analyze->DC50 Apoptosis_Quant Quantify Apoptosis Analyze->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution Analyze->CellCycle_Dist

Caption: this compound Signaling Pathway and Experimental Workflow.

References

Application Notes and Protocols for ARD-61 Mediated Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, this compound binds to both the AR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[2][3] This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent in androgen-dependent malignancies, such as prostate and breast cancer.[1][4] Western blotting is a fundamental technique to quantify the degradation of AR protein induced by this compound.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the AR protein. The molecule consists of a ligand that binds to the Androgen Receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the AR protein. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[3][5] Pre-treatment of cells with an AR antagonist, a VHL ligand, a NEDD8 activating E1 enzyme inhibitor (like MLN4924), or a proteasome inhibitor (like MG132) has been shown to prevent AR degradation by this compound, confirming its PROTAC-dependent mechanism.[6]

ARD61_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD61 This compound ARD61_AR_VHL AR - this compound - VHL ARD61->ARD61_AR_VHL Binds to AR & VHL AR Androgen Receptor (AR) Proteasome 26S Proteasome AR->Proteasome Degradation AR->ARD61_AR_VHL VHL VHL E3 Ligase VHL->ARD61_AR_VHL Ub Ubiquitin Ub->ARD61_AR_VHL Recruitment ARD61_AR_VHL->AR AR Ubiquitination

Figure 1. Mechanism of this compound induced AR degradation.

Quantitative Data Summary

The potency of this compound in inducing AR degradation is typically quantified by the DC50 value, which is the concentration of the compound required to reduce the level of the target protein by 50%. The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as determined by Western blot analysis.

Table 1: DC50 Values for this compound Induced AR Degradation in Breast Cancer Cell Lines

Cell LineTreatment Time (hours)DC50 (nM)
MDA-MB-45360.44
MCF-761.8
BT-54962.0
HCC142862.4
MDA-MB-41563.0
T47D240.17
BT474240.31

Data compiled from studies on AR-positive breast cancer cell lines.[7][8]

Table 2: DC50 Values for this compound Induced AR Degradation in Prostate Cancer Cell Lines

Cell LineDC50 (nM)
LNCaP8.0
VCaP0.5 - 10

Data compiled from studies on castration-resistant prostate cancer (CRPC) cell lines.[6][9]

Experimental Protocol: Western Blot for AR Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor in cell culture following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blot Protocol Workflow A 1. Cell Culture and Treatment (e.g., LNCaP, MDA-MB-453) B 2. Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Sample Preparation and Electrophoresis) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH/Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Data Analysis (ImageJ Quantification) I->J

Figure 2. Experimental workflow for Western blotting.

1. Materials and Reagents

  • Cell Lines: AR-positive cell lines (e.g., LNCaP, VCaP, MDA-MB-453, MCF-7).

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Androgen Receptor antibody.

    • Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Procedure

2.1. Cell Culture and Treatment

  • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 6 or 24 hours).[7][8] Include a DMSO-treated vehicle control.

2.2. Cell Lysis

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2.3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

2.4. SDS-PAGE

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

2.5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

2.6. Blocking

  • Wash the membrane with TBST.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

2.7. Antibody Incubation

  • Incubate the membrane with the primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • For the loading control, the membrane can be stripped and re-probed with an antibody against GAPDH or β-actin, or a separate gel can be run.

2.8. Detection

  • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

2.9. Data Analysis

  • Quantify the band intensities using densitometry software such as ImageJ.[7]

  • Normalize the AR band intensity to the corresponding loading control (GAPDH or β-actin) band intensity.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

  • Plot the percentage of AR degradation against the concentration of this compound to determine the DC50 value.

Conclusion

The Western blot protocol detailed above provides a robust method for quantifying the in vitro efficacy of this compound in inducing Androgen Receptor degradation. This application note, along with the summarized data and mechanistic diagrams, serves as a comprehensive resource for researchers investigating AR-targeted therapies. Accurate and consistent execution of this protocol is crucial for obtaining reliable data on the potency and mechanism of action of AR degraders like this compound.

References

Application Notes and Protocols for ARD-61: A Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Androgen Receptor (AR).[1][2][3][4] As a bifunctional molecule, this compound simultaneously binds to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[5] This mechanism of action makes this compound a valuable tool for studying the roles of AR in various physiological and pathological processes, particularly in the context of AR-positive cancers.[1][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro use, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆₁H₇₁ClN₈O₇S[5]
Molecular Weight 1095.78 g/mol [5]
Appearance White to light yellow solid[5]
CAS Number 2316837-08-6[5]

Solubility and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and activity.

ParameterRecommendationReference
Solvent for In Vitro Stock Dimethyl sulfoxide (DMSO)[5][7]
Maximum Stock Concentration 100 mg/mL (91.26 mM) in DMSO (requires sonication)[5]
Powder Storage -20°C for up to 3 years[5][7]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][5]

Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[5] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 1095.78 g/mol = 10.96 mg

  • Weigh this compound:

    • Carefully weigh out 10.96 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If complete dissolution is not achieved, sonicate the tube for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]

Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol outlines the preparation of working solutions from the 10 mM stock for treating cells in vitro.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw the stock solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • To minimize the final concentration of DMSO in the cell culture medium, it is good practice to prepare an intermediate dilution. For example, to achieve a final concentration of 1 µM in the well, you can prepare a 100 µM intermediate solution.

    • To prepare 100 µL of a 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.

  • Prepare the final working solution:

    • Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final target concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Treat the cells:

    • Gently mix the final working solution and add it to the cells.

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC to induce the degradation of the Androgen Receptor.[5] This process involves the recruitment of the VHL E3 ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The degradation of AR by this compound has been shown to inhibit downstream signaling pathways, including the Wnt/β-catenin and MYC signaling pathways.[5][7]

ARD61_Mechanism_of_Action cluster_0 This compound Mediated AR Degradation ARD61 This compound Ternary_Complex Ternary Complex (AR-ARD61-VHL) ARD61->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2 Proteasome Proteasome Ubiquitination->Proteasome Poly-Ubiquitin Chain Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced Androgen Receptor degradation.

ARD61_Signaling_Pathway cluster_1 Downstream Effects of AR Degradation ARD61 This compound AR_Degradation Androgen Receptor Degradation ARD61->AR_Degradation Wnt_Beta_Catenin Wnt/β-catenin Pathway AR_Degradation->Wnt_Beta_Catenin Inhibition MYC MYC Pathway AR_Degradation->MYC Inhibition Apoptosis Induction of Apoptosis AR_Degradation->Apoptosis Cell_Growth Inhibition of Cell Growth Wnt_Beta_Catenin->Cell_Growth MYC->Cell_Growth

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.

ARD61_Workflow cluster_2 In Vitro Experimental Workflow Prep_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare working solutions in cell culture medium Prep_Stock->Prepare_Working Cell_Culture Culture AR-positive cells Cell_Treatment Treat cells with this compound and controls Cell_Culture->Cell_Treatment Prepare_Working->Cell_Treatment Incubation Incubate for desired duration Cell_Treatment->Incubation Assay Perform downstream assays (e.g., Western Blot, Cell Viability) Incubation->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis

Caption: General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for Xenograft Tumor Model Studies Using ARD-61

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting xenograft tumor model studies using ARD-61, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the in vivo efficacy of this compound in AR-positive breast cancer models.

Introduction

This compound is a novel therapeutic agent that functions by inducing the degradation of the androgen receptor, a key driver in certain types of cancer, including a subset of breast cancers.[1][2][3] Unlike traditional inhibitors that block the function of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4] This is achieved through its unique structure, which includes a ligand that binds to the AR and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Preclinical studies have demonstrated that this compound is significantly more potent than conventional AR antagonists like enzalutamide in inhibiting cell growth and inducing apoptosis in AR-positive breast cancer cell lines.[1][2][3] In vivo, this compound has shown remarkable efficacy in inhibiting tumor growth in xenograft models.[1][2][3]

Data Presentation

In Vitro Activity of this compound in AR-Positive Breast Cancer Cell Lines

The following table summarizes the in vitro efficacy of this compound in various AR-positive breast cancer cell lines. Data includes the half-maximal degradation concentration (DC50) for AR protein and the half-maximal inhibitory concentration (IC50) for cell growth.

Cell LineAR ExpressionThis compound DC50 (nM) for AR DegradationThis compound IC50 (nM) for Cell Growth Inhibition
MDA-MB-453High0.44235
HCC1428High2.4121
MCF-7Moderate1.839
BT-549Moderate2.0147
MDA-MB-415Moderate3.0380
In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model

This table presents the in vivo anti-tumor activity of this compound in an MDA-MB-453 xenograft model in male SCID mice.

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume ChangeBody Weight Change
Vehicle Control-Intraperitoneal (IP)Daily, 5 days/weekTumor GrowthNo significant change
This compound25Intraperitoneal (IP)Daily, 5 days/weekComplete Tumor Growth InhibitionNo significant change
This compound50Intraperitoneal (IP)Daily, 5 days/weekPartial Tumor RegressionNo significant change
Enzalutamide---Less effective than this compoundNot specified

Experimental Protocols

Protocol 1: In Vitro AR Degradation Assay by Western Blot

This protocol details the procedure for assessing the ability of this compound to induce the degradation of the androgen receptor in breast cancer cell lines.

Materials:

  • This compound

  • AR-positive breast cancer cell lines (e.g., MDA-MB-453)

  • Cell culture medium and supplements

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed AR-positive breast cancer cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the GAPDH loading control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.

Materials:

  • This compound

  • AR-positive breast cancer cell lines

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • AR-positive breast cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: MDA-MB-453 Xenograft Tumor Model Study

This protocol outlines the steps for establishing and utilizing an MDA-MB-453 xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • MDA-MB-453 human breast cancer cells

  • Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Preparation: Culture MDA-MB-453 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control via intraperitoneal injection.

    • Follow a dosing schedule of daily injections for 5 consecutive days per week for the duration of the study (e.g., 3-4 weeks).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

    • Measure the body weight of each mouse 2-3 times per week to monitor for toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.

Visualizations

Signaling Pathway of this compound Action

ARD61_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_outcome Cellular Outcome ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds to AR VHL VHL E3 Ligase ARD61->VHL Recruits VHL Ub Ubiquitin AR->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation TumorGrowth Tumor Growth Inhibition Proteasome->TumorGrowth Apoptosis Apoptosis Induction Proteasome->Apoptosis

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflow for Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Collection & Analysis CellCulture Culture MDA-MB-453 Cells CellHarvest Harvest and Prepare Cell Suspension CellCulture->CellHarvest Implantation Subcutaneous Implantation in Immunodeficient Mice TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitor Measure Tumor Volume and Body Weight Treatment->Monitor Endpoint Endpoint: Euthanasia and Tumor Excision Monitor->Endpoint Analysis Analyze Data: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for this compound xenograft efficacy study.

References

Application Notes and Protocols for ARD-61 in Apoptosis and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-61 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, this compound links the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This targeted degradation of AR has significant downstream effects on cell signaling pathways, culminating in cell cycle arrest and apoptosis in AR-positive (AR+) cancer cells.[4][5] These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in apoptosis and cell cycle analysis.

Mechanism of Action

This compound operates through a novel mechanism of targeted protein degradation. By hijacking the cell's natural protein disposal system, it effectively eliminates the AR protein, a key driver in certain cancers. This degradation of AR disrupts downstream signaling pathways, including Wnt/β-catenin and MYC signaling.[1][6] The depletion of AR leads to potent anti-proliferative effects, primarily through the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways.[1][6]

Mechanism of Action of this compound cluster_0 This compound Mediated AR Degradation cluster_1 Downstream Cellular Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR VHL VHL E3 Ligase This compound->VHL Recruits VHL Proteasome Proteasome AR->Proteasome Degradation AR Degradation AR Degradation VHL->AR Ubiquitination Degraded AR Peptides Degraded AR Peptides Proteasome->Degraded AR Peptides Ub Ubiquitin Cell Cycle Arrest G2/M Cell Cycle Arrest AR Degradation->Cell Cycle Arrest Apoptosis Apoptosis AR Degradation->Apoptosis Wnt/β-catenin Inhibition Inhibition of Wnt/β-catenin Pathway AR Degradation->Wnt/β-catenin Inhibition MYC Inhibition Inhibition of MYC Signaling AR Degradation->MYC Inhibition

Caption: Mechanism of this compound leading to AR degradation and downstream effects.

Cellular Effects of this compound

This compound has been shown to be highly effective in AR+ breast cancer cell lines, where it induces both cell cycle arrest and apoptosis in a dose- and time-dependent manner.[6] The extent of these effects is often correlated with the level of AR expression in the cancer cells.

Apoptosis Induction

This compound is a potent inducer of apoptosis in AR+ cell lines with high AR expression, such as MDA-MB-453 and HCC1428.[6][7] In contrast, cell lines with lower AR expression, like MCF-7, exhibit minimal apoptosis in response to this compound treatment.[6] The apoptotic mechanism involves the activation of both the intrinsic and extrinsic pathways, as demonstrated by the cleavage of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), as well as the cleavage of PARP.[6][7]

Cell Cycle Arrest

A consistent effect of this compound across various AR+ breast cancer cell lines is the induction of G2/M phase cell cycle arrest.[5][6] This effect is observed in a dose- and time-dependent fashion and occurs in cell lines that are both sensitive and less sensitive to the apoptotic effects of this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle progression in various AR+ breast cancer cell lines.

Table 1: Induction of Apoptosis by this compound

Cell LineThis compound ConcentrationTreatment DurationApoptotic Effect
MDA-MB-4530.5 µM3 daysRobust apoptosis observed.[6][7]
HCC14280.25 µM3 daysRobust apoptosis observed.[6][7]
MCF-7Up to 10 µM3 daysMinimal apoptosis observed.[6][7]
MDA-MB-4531 µM48 hoursRobust apoptosis observed in a time-dependent manner.[6][7]
HCC14281 µM48 hoursRobust apoptosis observed in a time-dependent manner.[6][7]

Table 2: Induction of Cell Cycle Arrest by this compound

Cell LineThis compound ConcentrationTreatment DurationCell Cycle Effect
MDA-MB-4530.5 µM3 daysProfound G2/M arrest.[6]
HCC14280.5 µM3 daysProfound G2/M arrest.[6]
MCF-71 µM3 daysProfound G2/M arrest.[6]

Table 3: Cell Growth Inhibition by this compound

Cell LineIC50 Value
MDA-MB-453235 nM
HCC1428121 nM
MCF-739 nM
BT-549147 nM
MDA-MB-415380 nM

Experimental Protocols

Detailed protocols for the analysis of apoptosis and cell cycle distribution following treatment with this compound are provided below.

Protocol 1: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis by staining cells with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometric analysis.

Materials:

  • This compound

  • AR+ cancer cell lines (e.g., MDA-MB-453, HCC1428, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvest:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining. Acquire data and analyze using appropriate software (e.g., FlowJo).[5][7]

Workflow for Apoptosis Analysis cluster_0 Cell Preparation and Treatment cluster_1 Sample Processing cluster_2 Staining and Analysis A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC and PI F->G H Incubate in Dark G->H I Analyze by Flow Cytometry H->I

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).

Materials:

  • This compound

  • AR+ cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvest: Follow step 3 from Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use linear amplification for the PI signal to resolve the G0/G1, S, and G2/M populations. Analyze the data using appropriate software.[5][6]

Workflow for Cell Cycle Analysis cluster_0 Cell Preparation and Treatment cluster_1 Sample Processing cluster_2 Staining and Analysis A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells C->D E Fix in 70% Ethanol D->E F Wash with PBS E->F G Stain with Propidium Iodide F->G H Incubate in Dark G->H I Analyze by Flow Cytometry H->I

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by Western blotting.

Materials:

  • This compound

  • AR+ cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, -7, -8, -9, -PARP, -AR, and a loading control like anti-GAPDH or -β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

Logical Relationships and Differential Effects

The cellular response to this compound is highly dependent on the AR expression level of the cancer cells. This differential effect is a key consideration for experimental design and data interpretation.

Differential Effects of this compound Based on AR Expression cluster_0 High AR Expression Cell Lines (e.g., MDA-MB-453, HCC1428) cluster_1 Low/Moderate AR Expression Cell Lines (e.g., MCF-7) This compound This compound High AR High AR Expression This compound->High AR Low AR Low AR Expression This compound->Low AR Robust Apoptosis Robust Apoptosis High AR->Robust Apoptosis G2/M Arrest_High G2/M Arrest High AR->G2/M Arrest_High Minimal Apoptosis Minimal Apoptosis Low AR->Minimal Apoptosis G2/M Arrest_Low G2/M Arrest Low AR->G2/M Arrest_Low

Caption: Differential cellular responses to this compound based on AR expression levels.

References

Application Notes and Protocols for ARD-61 in Enzalutamide-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.

Introduction

Enzalutamide is a second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance to enzalutamide remains a major clinical challenge. ARD-61 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. This document provides detailed application notes and protocols for the use of this compound in enzalutamide-resistant prostate cancer cell lines to explore its potential as a therapeutic agent to overcome resistance.

This compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action is distinct from AR antagonists like enzalutamide, which only block AR signaling. By eliminating the AR protein, this compound has the potential to be effective in settings where enzalutamide fails due to mechanisms such as AR overexpression or mutations.[2][3]

Data Presentation

The following tables summarize the reported efficacy of this compound in inducing AR degradation and inhibiting cell growth in various prostate cancer cell lines, including those with resistance to enzalutamide.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Enzalutamide in Prostate Cancer Cell Lines

Cell LineAR StatusEnzalutamide SensitivityThis compound IC50 (nM)Enzalutamide IC50 (nM)
LNCaPAR-positiveSensitive1.890.8
VCaPAR-positiveSensitive0.009122.1
Enzalutamide-Resistant LNCaPAR-positiveResistantSimilar sensitivity to sensitive lines>10,000
C4-2B (Enzalutamide-Resistant)AR-positiveResistantNot explicitly stated, but effective14,770.5[4]

Note: Data compiled from multiple sources.[4][5] "Similar sensitivity" for resistant lines to this compound as stated in the literature implies IC50 values are expected to be in the low nanomolar range, similar to sensitive lines.[2]

Table 2: Half-maximal Degradation Concentration (DC50) of this compound in Prostate Cancer Cell Lines

Cell LineThis compound DC50 (nM)Treatment Time
LNCaP0.5 - 10Not Specified
VCaP0.5 - 10Not Specified
22Rv10.2 - 124 hours[6]

Note: Data compiled from multiple sources.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

ARD61_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds E3 E3 Ubiquitin Ligase ARD61->E3 Recruits Proteasome Proteasome AR->Proteasome E3->AR Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Ub Ubiquitin ARD61_outside This compound ARD61_outside->ARD61 Enters Cell

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Experimental_Workflow cluster_workflow Evaluation of this compound in Enzalutamide-Resistant Cell Lines start Start cell_culture Culture Enzalutamide-Sensitive and -Resistant Prostate Cancer Cell Lines start->cell_culture treatment Treat cells with this compound and Enzalutamide (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, WST-8) treatment->viability western_blot Western Blot Analysis (AR, PARP, Caspases) treatment->western_blot apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, DC50, etc.) viability->data_analysis western_blot->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture of Enzalutamide-Resistant Prostate Cancer Cell Lines

Materials:

  • Enzalutamide-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP-EnzaR, C4-2B-EnzaR)

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for VCaP)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Enzalutamide for maintaining resistance in resistant cell lines

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture all cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For enzalutamide-resistant cell lines, maintain a clinically relevant concentration of enzalutamide (e.g., 10 µM) in the culture medium to ensure the resistant phenotype is maintained.

  • Passage cells upon reaching 80-90% confluency.

  • Prior to experiments, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for western blot) and allow them to adhere overnight.

Cell Viability Assay (MTT Assay)

Materials:

  • Prostate cancer cells seeded in a 96-well plate

  • This compound and Enzalutamide stock solutions

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • The following day, treat the cells with a serial dilution of this compound or enzalutamide. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot for AR Degradation

Materials:

  • Prostate cancer cells seeded in a 6-well plate

  • This compound and Enzalutamide stock solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against AR overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the AR protein levels to a loading control like β-actin to determine the extent of degradation and calculate DC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Prostate cancer cells seeded in a 6-well plate

  • This compound and Enzalutamide stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or enzalutamide at the desired concentrations for a specified time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Conclusion

This compound demonstrates significant potential in overcoming enzalutamide resistance in prostate cancer by effectively inducing the degradation of the androgen receptor. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies are crucial for the further development of AR degraders as a promising therapeutic strategy for patients with advanced, treatment-resistant prostate cancer.

References

Application Notes and Protocols: ARD-61 Treatment in MDA-MB-453 and LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of ARD-61, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, in the context of AR-positive breast cancer (MDA-MB-453) and prostate cancer (LNCaP) cell lines. Detailed protocols for key experimental procedures are also included.

Introduction to this compound

This compound is a highly potent and effective PROTAC designed to specifically target the androgen receptor for degradation.[1] It functions by binding to both the AR protein and the von Hippel-Lindau (VHL) E3 ligase, thereby recruiting the AR protein for ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action makes this compound a promising therapeutic agent for AR-dependent cancers.[2]

Effects of this compound on MDA-MB-453 Cells

MDA-MB-453 is a human breast cancer cell line characterized by high expression of the androgen receptor, making it a suitable model for studying AR-targeted therapies.[3][4]

Quantitative Data Summary
ParameterCell LineThis compound ConcentrationTimeResultReference
Cell Growth Inhibition (IC50) MDA-MB-453235 nM7 daysPotent inhibition of cell proliferation.[1]
AR Protein Degradation MDA-MB-4530.01-1000 nM6 hoursHighly potent and effective reduction in AR protein levels.[1]
Apoptosis Induction MDA-MB-4530.5 µM3 daysRobust induction of apoptosis.[5]
Cell Cycle Arrest MDA-MB-45325-100000 nM6-72 hoursDose- and time-dependent G2/M phase cell cycle arrest.[1]
In Vivo Tumor Growth Inhibition MDA-MB-453 Xenograft25-50 mg/kg (ip)-Effective tumor growth inhibition, with 50 mg/kg inducing partial tumor regression.[5]
Signaling Pathways and Mechanism of Action in MDA-MB-453 Cells

This compound's primary mechanism is the degradation of the AR protein. This has several downstream consequences on signaling pathways that are crucial for cancer cell proliferation and survival. In MDA-MB-453 cells, the AR agonist R1881 induces the translocation of both AR and β-catenin to the nucleus; this compound effectively blocks this translocation.[6] Furthermore, this compound inhibits the R1881-induced upregulation of AR and FoxA1, as well as the expression of WNT7B and MYC at both mRNA and protein levels.[6]

ARD_61_Mechanism Mechanism of Action of this compound cluster_0 This compound Mediated AR Degradation This compound This compound AR Androgen Receptor This compound->AR binds VHL VHL E3 Ligase This compound->VHL binds Proteasome Proteasome AR->Proteasome degraded by VHL->AR ubiquitinates Ub Ubiquitin

Caption: Mechanism of this compound as a PROTAC for AR degradation.

ARD_61_Signaling_MDA_MB_453 This compound Downstream Signaling in MDA-MB-453 Cells This compound This compound AR Androgen Receptor This compound->AR degrades CellGrowth Cell Growth AR->CellGrowth promotes Apoptosis Apoptosis AR->Apoptosis inhibits CellCycleArrest G2/M Arrest AR->CellCycleArrest inhibits progression Western_Blot_Workflow Western Blot Workflow for AR Degradation Seed_Cells Seed MDA-MB-453 or LNCaP cells Treat_Cells Treat with this compound at desired concentrations and time points Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein lysates Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% non-fat milk or BSA Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-AR) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

References

Application Note: Quantitative PCR Analysis of Androgen Receptor (AR) Target Genes Following Treatment with ARD-61

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Androgen Receptor (AR) is a crucial driver of gene expression in prostate cancer and other androgen-dependent malignancies. ARD-61 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1][2][3] By linking an AR antagonist to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of AR.[2] This targeted degradation of the AR protein is a promising therapeutic strategy to overcome resistance to traditional AR antagonists.[4][5]

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying changes in gene expression. This application note provides a detailed protocol for the qPCR analysis of well-established AR target genes—Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5)—in response to treatment with this compound. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals investigating the efficacy of AR-targeting therapeutics.

Principle of the Method

This protocol outlines the treatment of AR-positive cancer cell lines with this compound, followed by the isolation of total RNA. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using gene-specific primers, the relative expression levels of PSA, TMPRSS2, and FKBP5 are quantified and normalized to a stable housekeeping gene. The data demonstrates the dose-dependent downregulation of AR target gene expression following this compound-mediated AR degradation.

Featured Product

  • This compound (Cat. No. XXXXX) - A highly potent and specific PROTAC Androgen Receptor degrader.

Materials and Reagents

  • AR-positive cell line (e.g., LNCaP, VCaP, MDA-MB-453)

  • Cell culture medium and supplements (e.g., RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin)

  • Charcoal-stripped serum (CSS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)

  • SYBR Green PCR Master Mix

  • Nuclease-free water

  • Primers for human PSA, TMPRSS2, FKBP5, and a housekeeping gene (e.g., GAPDH, ACTB)

Experimental Protocols

Cell Culture and Treatment with this compound
  • Culture AR-positive cells in the recommended medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • The following day, replace the growth medium with a medium containing 10% charcoal-stripped serum (CSS) to reduce the influence of androgens present in the serum.

  • After 24 hours of steroid deprivation, treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

RNA Extraction and cDNA Synthesis
  • Following treatment, aspirate the medium and wash the cells once with PBS.

  • Lyse the cells directly in the well and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix in a 96-well or 384-well qPCR plate. For each reaction, combine SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, nuclease-free water, and the diluted cDNA template. A typical reaction volume is 10-20 µL.

  • Run each sample in triplicate for each gene.

  • Include a no-template control (NTC) for each primer set to check for contamination.

  • Perform the qPCR using a real-time PCR instrument with a standard cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis

The relative expression of the target genes can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)

  • Calculation of Fold Change: Fold Change = 2^(-ΔΔCt)

Expected Results

Treatment of AR-positive cancer cells with this compound is expected to result in a dose-dependent decrease in the mRNA expression of the AR target genes PSA, TMPRSS2, and FKBP5.

Table 1: Relative mRNA Expression of AR Target Genes after 48-hour Treatment with this compound in LNCaP Cells

Treatment ConcentrationRelative PSA mRNA Expression (Fold Change)Relative TMPRSS2 mRNA Expression (Fold Change)Relative FKBP5 mRNA Expression (Fold Change)
Vehicle (DMSO)1.001.001.00
0.1 nM this compound0.850.880.92
1 nM this compound0.520.610.68
10 nM this compound0.210.290.35
100 nM this compound0.080.120.15
1 µM this compound0.030.050.07

The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and specific protocols used.

Visualization of Pathways and Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change Proteasome Proteasome AR_active->Proteasome Degradation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARD_61 This compound ARD_61->AR_active Binds VHL_E3 VHL E3 Ligase ARD_61->VHL_E3 Recruits VHL_E3->AR_active Ubiquitinates Ub Ubiquitin ARE Androgen Response Element (ARE) Target_Genes Target Gene Transcription (PSA, TMPRSS2, FKBP5) ARE->Target_Genes Initiates AR_dimer->ARE Binds

Caption: AR Signaling Pathway and Mechanism of this compound Action.

qPCR_Workflow A 1. Cell Culture & Treatment (AR+ cells + this compound) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Amplification (SYBR Green) C->D E 5. Data Analysis (ΔΔCt Method) D->E F Result: Relative Gene Expression Fold Change E->F

Caption: Experimental Workflow for qPCR Analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low RNA Yield Insufficient cell number; Improper cell lysisIncrease the starting number of cells; Ensure complete cell lysis according to the kit protocol.
Poor RNA Quality (A260/A280 < 1.8) Contamination with protein or phenolRe-precipitate the RNA; Use a column-based purification kit.
No or Low qPCR Signal Inefficient reverse transcription; Poor primer design; cDNA degradationVerify RNA integrity; Use a new reverse transcription kit; Design and validate new primers; Store cDNA at -20°C.
High Ct Values Low target gene expression; Insufficient templateIncrease the amount of cDNA in the qPCR reaction; Confirm target gene expression in the chosen cell line.
Non-specific Amplification (Multiple Peaks in Melt Curve) Primer dimers; Non-specific primer bindingOptimize primer concentration and annealing temperature; Redesign primers.

References

Troubleshooting & Optimization

ARD-61 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their western blot experiments involving ARD-61, a potent androgen receptor (AR) degrader.

Troubleshooting Guides

This section addresses specific issues that may arise during your western blot analysis of this compound's effect on AR protein levels.

Problem 1: Weak or No Signal for Androgen Receptor (AR)

If you are observing a faint or absent band for AR after treating your cells with this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

CauseRecommended Solution
Ineffective this compound Treatment - Confirm the concentration and incubation time of this compound. For many breast cancer cell lines, treatment with as low as 10 nM this compound for 6 hours can significantly reduce AR levels.[1][2] - Ensure the this compound is properly stored and has not expired.
Low Protein Load - Increase the total protein loaded onto the gel. A minimum of 20-30 µg of whole-cell lysate is recommended, but for detecting changes in post-translationally modified or low-abundance proteins, up to 100 µg may be necessary.[3] - Perform a protein concentration assay (e.g., BCA or Bradford) to ensure accurate loading.[4]
Suboptimal Antibody Concentration - Increase the primary antibody concentration. The optimal dilution should be determined empirically.[5][6] - Ensure the anti-AR antibody is validated for western blotting.
Inefficient Protein Transfer - For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) and adding methanol to the transfer buffer.[7] - For high molecular weight proteins, adding a small amount of SDS (0.01-0.05%) to the transfer buffer can improve transfer efficiency.[5]
Inactive Antibody - Verify the storage conditions and expiration date of both primary and secondary antibodies.[5] - Avoid repeated freeze-thaw cycles.
Problem 2: High Background on the Western Blot

A high background can obscure your results and make it difficult to interpret the bands.

Potential Causes & Solutions

CauseRecommended Solution
Inadequate Blocking - Increase the blocking time and/or temperature. - Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially when detecting phosphoproteins).[7][8] - Increase the concentration of the blocking agent.[8]
Antibody Concentration Too High - Reduce the concentration of the primary and/or secondary antibody.[5][9]
Insufficient Washing - Increase the number and duration of wash steps.[8][10] - Add a detergent like Tween 20 (to a final concentration of 0.05-0.1%) to your wash buffer to help reduce non-specific binding.[5]
Membrane Drying Out - Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[8]
Contaminated Buffers or Equipment - Prepare fresh buffers and filter them if necessary.[5] - Thoroughly clean all equipment, including gel tanks and transfer apparatus.[11]
Problem 3: Non-Specific Bands

The appearance of unexpected bands can be due to several factors.

Potential Causes & Solutions

CauseRecommended Solution
Primary Antibody Cross-Reactivity - Use a more specific (e.g., monoclonal or affinity-purified) primary antibody. - If possible, test with a different anti-AR antibody that recognizes a different epitope.
Secondary Antibody Non-Specificity - Run a control lane with only the secondary antibody to check for non-specific binding.[8][9] - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species.[8]
Protein Degradation - Prepare fresh cell lysates and always add protease inhibitors to your lysis buffer.[3][8] - Keep samples on ice or at 4°C throughout the preparation process.[4]
Protein Overload - Reduce the amount of total protein loaded per lane.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the Androgen Receptor (AR) on a western blot?

A1: The full-length androgen receptor typically migrates at approximately 110-114 kDa. However, splice variants and post-translational modifications can result in the appearance of bands at different molecular weights.

Q2: What cell lines are suitable for studying the effects of this compound on AR degradation?

A2: Several AR-positive breast cancer cell lines have been shown to be responsive to this compound, including MDA-MB-453, MCF-7, BT-549, HCC1428, and T47D.[1][2]

Q3: What concentration of this compound should I use?

A3: this compound is highly potent. In cell culture, concentrations as low as 0.44 nM have been shown to reduce AR protein levels by 50% (DC50) in MDA-MB-453 cells after a 6-hour treatment.[1] A good starting point for dose-response experiments is a range from 0.1 nM to 100 nM.[2]

Q4: What loading control should I use for my western blot with this compound?

A4: GAPDH is a commonly used loading control in western blots assessing this compound's effect on AR levels.[2][12] Other common housekeeping proteins like β-actin or β-tubulin can also be used, but it is important to validate that their expression is not affected by your experimental conditions.

Experimental Protocols

Standard Western Blot Protocol for Assessing this compound Mediated AR Degradation
  • Cell Lysis:

    • After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][8][12]

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[4]

  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Ensure good contact between the gel and the membrane and remove any air bubbles.[6][11]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step (step 7) to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[2]

    • Normalize the AR signal to the loading control signal (e.g., GAPDH).

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_blot Western Blotting cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep Sample Denaturation protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A flowchart illustrating the key steps of a standard western blot workflow.

TroubleshootingLogic start Problem with Western Blot? no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg non_specific Non-Specific Bands start->non_specific sol_no_signal1 Check this compound Treatment no_signal->sol_no_signal1 sol_no_signal2 Increase Protein Load no_signal->sol_no_signal2 sol_no_signal3 Optimize Antibody Concentration no_signal->sol_no_signal3 sol_high_bg1 Optimize Blocking high_bg->sol_high_bg1 sol_high_bg2 Decrease Antibody Concentration high_bg->sol_high_bg2 sol_high_bg3 Increase Washing high_bg->sol_high_bg3 sol_non_specific1 Use More Specific Antibody non_specific->sol_non_specific1 sol_non_specific2 Prevent Protein Degradation non_specific->sol_non_specific2 sol_non_specific3 Reduce Protein Load non_specific->sol_non_specific3

Caption: A logical diagram for troubleshooting common western blot issues.

References

Technical Support Center: Optimizing ARD-61 Concentration for Maximum Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of the targeted protein degrader, ARD-61, for maximal degradation of its target protein of interest (POI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule, likely a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of a specific protein of interest (POI). It functions by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Q2: What are the key parameters to determine the optimal concentration of this compound?

A2: The two primary parameters for assessing the efficacy of a protein degrader like this compound are:

  • DC50: The concentration of this compound that results in 50% degradation of the target protein.[3]

  • Dmax: The maximum percentage of protein degradation achievable with this compound.[3]

The goal is to identify a concentration that achieves a high Dmax with a low DC50.

Q3: What is the "hook effect" and how can it affect my results?

A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound.[3][4] This results in a bell-shaped dose-response curve.[5] It occurs when excess this compound molecules form non-productive binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1][6] The hook effect can lead to the misinterpretation of data, making a potent degrader appear weak or inactive.[3]

Q4: At what concentration is the hook effect typically observed?

A4: The concentration at which the hook effect appears varies depending on the specific degrader, target protein, E3 ligase, and cell line used.[5] However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM.[3] Therefore, it is crucial to test a wide range of concentrations, spanning from picomolar (pM) to high micromolar (µM), to identify the optimal window for degradation and detect the onset of the hook effect.[3]

Q5: How important is ternary complex formation for this compound's activity?

A5: The formation of a stable ternary complex (POI-ARD-61-E3 ligase) is essential for the activity of this compound.[] The stability and kinetics of this complex directly impact the efficiency of ubiquitination and subsequent degradation of the target protein.[] Some PROTACs can exhibit positive cooperativity, where the binding of one protein increases the affinity for the other, leading to a more stable complex.[7]

Troubleshooting Guide

Problem Likely Cause(s) Troubleshooting Steps
No degradation of the target protein is observed at any tested concentration. 1. Inactive this compound: The compound may not be binding to the target or the E3 ligase. 2. Sub-optimal concentration range: The tested concentrations may be too low to induce degradation or entirely within the hook effect region.[3] 3. Incorrect incubation time: The degradation kinetics may be slower or faster than the chosen time point.[3] 4. Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by this compound.1. Verify Target Engagement: Confirm that this compound binds to the POI and the E3 ligase using biophysical assays (e.g., SPR, ITC) or cellular target engagement assays (e.g., NanoBRET). 2. Test a Wider Concentration Range: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 50 µM).[8] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration of this compound to determine the optimal duration for degradation.[9] 4. Confirm E3 Ligase Expression: Check the expression level of the relevant E3 ligase in your cell line via Western blot or qPCR.
The dose-response curve is bell-shaped (the "hook effect"). Formation of unproductive binary complexes at high this compound concentrations.[4]1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of concentrations, especially at the higher end.[3] 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) before the hook effect begins. Use this concentration for future experiments.[3] 3. Assess Ternary Complex Formation: Use assays like co-immunoprecipitation or FRET to measure ternary complex formation at different this compound concentrations. A decrease in ternary complex formation should correlate with the hook effect.[3][7]
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Variations in this compound dilution preparation. 3. Cell passage number: Cellular responses can change at high passage numbers. 4. Inconsistent incubation times. 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. 3. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. 4. Ensure Precise Timing: Use a multichannel pipette or automated liquid handler for adding this compound and lysing cells to ensure consistent timing.
Degradation of the target protein is observed, but Dmax is low. 1. Poor cell permeability of this compound. 2. Rapid protein synthesis: The rate of new protein synthesis may be competing with the rate of degradation. 3. Inefficient ternary complex formation. 4. The target protein has a long half-life. 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of this compound.[3] 2. Inhibit Protein Synthesis: Co-treat with a protein synthesis inhibitor like cycloheximide to determine the maximum potential degradation. Note: This is a mechanistic tool and not for therapeutic applications. 3. Evaluate Ternary Complex Cooperativity: Use biophysical assays to determine if there is positive or negative cooperativity in ternary complex formation.[7] 4. Consider Longer Incubation Times: For proteins with long half-lives, degradation may require longer incubation with this compound.

Experimental Protocols

Protocol 1: Determining DC50 and Dmax of this compound by Western Blot

This protocol outlines the steps to generate a dose-response curve for this compound and determine its DC50 and Dmax values.

Materials:

  • Cell line expressing the protein of interest (POI) and the relevant E3 ligase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 1 nM to 10,000 nM (10 µM) in half-log steps.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time may need to be optimized in a separate time-course experiment.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the image of the blot using an imaging system.

    • Quantify the band intensities for the POI and the loading control using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of remaining protein against the log of the this compound concentration.

    • Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.

Visualizations

ARD61_Mechanism cluster_productive Productive Ternary Complex Formation cluster_hook ARD61_free This compound Ternary POI-ARD-61-E3 Ternary Complex ARD61_free->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Hook Hook Effect Effect (High this compound Concentration) (High this compound Concentration) ARD61_excess Excess this compound POI_binary POI-ARD-61 (Binary Complex) ARD61_excess->POI_binary E3_binary E3-ARD-61 (Binary Complex) ARD61_excess->E3_binary

Caption: Mechanism of this compound action and the "Hook Effect".

experimental_workflow start Start: Hypothesis This compound degrades POI seed_cells 1. Seed Cells start->seed_cells treat_cells 2. Treat with this compound Dose-Response seed_cells->treat_cells incubate 3. Incubate (e.g., 24 hours) treat_cells->incubate lyse_cells 4. Lyse Cells & Quantify Protein incubate->lyse_cells western_blot 5. Western Blot Analysis lyse_cells->western_blot analyze_data 6. Quantify Bands & Normalize western_blot->analyze_data plot_curve 7. Plot Dose-Response Curve analyze_data->plot_curve determine_params 8. Determine DC50 & Dmax plot_curve->determine_params no_degradation No Degradation? determine_params->no_degradation end End: Optimal Concentration Identified hook_effect Hook Effect? no_degradation->hook_effect No check_reagents Check Reagents & E3 Ligase Expression no_degradation->check_reagents Yes hook_effect->end No widen_conc Widen Concentration Range hook_effect->widen_conc Yes optimize_time Optimize Incubation Time check_reagents->optimize_time optimize_time->treat_cells widen_conc->treat_cells

Caption: Workflow for determining optimal this compound concentration.

References

Technical Support Center: Addressing ARD-61 Solubility and Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ARD-61. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have solubility challenges? A1: this compound is a highly potent, specific, and effective PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).[1][2] Like many PROTACs, this compound is a large molecule with a high molecular weight (1095.78 g/mol ), which places it outside the typical parameters of Lipinski's Rule of Five for druglike molecules.[3][4] This large size and complex structure contribute to its inherently poor aqueous solubility.

Q2: What is the recommended solvent for creating a stock solution of this compound? A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (91.26 mM), though this may require sonication to fully dissolve.[1] It is critical to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water in the solvent can significantly reduce solubility.[1]

Q3: My this compound solution appears cloudy or has visible precipitate after dissolving in DMSO. What should I do? A3: Cloudiness or precipitation indicates incomplete dissolution. To resolve this, you can use an ultrasonic bath to sonicate the solution.[1] Gentle warming can also aid dissolution, but care should be taken to avoid degradation. Always visually inspect the solution to ensure all particles are dissolved before creating further dilutions.

Q4: How should I store this compound as a solid and as a stock solution? A4: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[3] High-concentration stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Precipitation in Aqueous Media

Question: My this compound stock solution is clear in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.

Potential Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the highest concentration that remains soluble in your final assay medium.

  • Use an Intermediate Dilution Step: Avoid adding the high-concentration DMSO stock directly to the final aqueous volume. Perform a serial dilution, first into a mixture of organic solvent and your aqueous medium, and then into the final medium.[5]

  • Increase Serum Content: If compatible with your experiment, increasing the percentage of serum (e.g., FBS) in your cell culture medium can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6]

  • Formulate with Excipients: For more persistent issues, consider using a low percentage of a solubilizing excipient. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Ensure you run an excipient-only control to confirm it does not interfere with your assay.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability in my experimental results (e.g., IC50, DC50 values) with this compound. Could this be related to solubility?

Answer: Yes, poor solubility is a very common cause of inconsistent results in cell-based and biochemical assays.[6] If this compound is not fully dissolved, the actual concentration exposed to your cells or target protein will be lower and more variable than intended, leading to poor reproducibility and an underestimation of potency.[6]

Troubleshooting Steps:

  • Confirm Stock Solution Clarity: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation. If any is present, sonicate until clear.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. Do not store dilute aqueous solutions of this compound, as the compound can precipitate or adsorb to container walls over time.[6]

  • Use Low-Binding Labware: this compound, being hydrophobic, may adsorb to the surface of standard plastics. Use low-binding microplates and pipette tips to minimize loss of the compound.[6]

  • Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (typically ≤ 0.5%), as high concentrations can be toxic to cells and may also influence compound solubility.

Issue 3: Preparing Formulations for In Vivo Studies

Question: I need to prepare this compound for administration in an animal model. What formulations are recommended?

Answer: Since this compound was not designed for high oral bioavailability, intraperitoneal (IP) injection is a common administration route in preclinical studies.[7] Preparing a stable and homogenous formulation is critical for accurate dosing.

Potential Formulations:

  • Suppliers have documented several formulations capable of solubilizing this compound at concentrations of at least 2.5 mg/mL.[8] These typically involve a multi-component system of co-solvents and surfactants. A detailed protocol for one such formulation is provided in the "Experimental Protocols" section below. Always perform a small-scale trial preparation to ensure the formulation is clear and stable before preparing the full batch for dosing.

Data Presentation

Table 1: this compound Solubility Data
Solvent/VehicleConcentrationMethod/NotesCitation
DMSO100 mg/mL (91.26 mM)Requires sonication. Use newly opened, anhydrous DMSO.[1]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (2.28 mM)Clear solution. Add co-solvents sequentially.[8]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.28 mM)Clear solution.[8]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.28 mM)Clear solution.[8]
Table 2: this compound Storage and Stability Guidelines
FormatStorage TemperatureShelf LifeCitation
Solid Powder-20°C3 years[3]
Solid Powder4°C2 years[3]
Stock Solution (in DMSO)-80°C6 months[1][3]
Stock Solution (in DMSO)-20°C1 month[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro use.

Materials:

  • This compound powder (MW: 1095.78 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Sonicator (ultrasonic bath)

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder (e.g., 1.10 mg) in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.10 mg, this would be 100 µL.

    • Calculation: (Mass / Molecular Weight) / Desired Concentration = Volume

    • (0.00110 g / 1095.78 g/mol ) / 0.010 mol/L = 0.000100 L = 100 µL

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex briefly and then place the sealed tube in a sonicator bath. Sonicate in short bursts until the solution is completely clear and free of visible particles.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[1]

Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)

Objective: To prepare a clear, injectable formulation of this compound for in vivo (e.g., intraperitoneal) administration, based on a published method.[8]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Methodology:

  • Determine the total volume of formulation needed based on the number of animals, dosage (mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight overage.

  • Step 1 (Co-solvent 1): Dissolve the required mass of this compound in DMSO to constitute 10% of the final volume. For example, to make 1 mL of final formulation, dissolve the this compound in 100 µL of DMSO.

  • Step 2 (Co-solvent 2): Add PEG300 to the DMSO solution to constitute 40% of the final volume (e.g., add 400 µL of PEG300). Mix until uniform.

  • Step 3 (Surfactant): Add Tween-80 to the mixture to constitute 5% of the final volume (e.g., add 50 µL of Tween-80). Mix thoroughly until the solution is homogenous.

  • Step 4 (Aqueous Phase): Slowly add sterile saline to the mixture to reach the final volume (e.g., add 450 µL of saline). Add the saline dropwise while vortexing to prevent precipitation.

  • The final formulation should be a clear solution. Visually inspect for any precipitation before drawing into a syringe for administration. This formulation should be prepared fresh on the day of dosing.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm ARD61 This compound Ternary Ternary Complex (AR-ARD61-VHL) ARD61->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Recruits & Catalyzes Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Targets for Degradation AR Degradation & Inhibition of Downstream Signaling (Wnt/β-catenin, MYC) Proteasome->Degradation Leads to

Caption: Mechanism of action for this compound as a PROTAC, mediating AR degradation.

G start Precipitation observed in aqueous assay medium? no No start->no No yes Yes start->yes Yes proceed Proceed with experiment no->proceed step1 1. Lower the final This compound concentration yes->step1 check1 Still precipitates? step1->check1 check1->no No step2 2. Use an intermediate dilution step check1->step2 Yes check2 Still precipitates? check2->no No step3 3. Increase serum % or use low-binding labware check2->step3 Yes check3 Still precipitates? step3->check3 check3->no No step4 4. Consider formulation with excipients (e.g., cyclodextrin) check3->step4 Yes

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

G stock 1. Prepare 10 mM Stock Solution in 100% Anhydrous DMSO intermediate 2. Create Intermediate Dilution in Assay Medium (e.g., 100 µM) stock->intermediate final 3. Add to Assay Plate to achieve Final Concentration (e.g., 0.1-1000 nM) intermediate->final

Caption: Experimental workflow for preparing in vitro working solutions of this compound.

References

how to avoid off-target effects with ARD-61

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ARD-61 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your experiments effectively, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the androgen receptor (AR). It achieves this by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target effect of this compound is the degradation of the progesterone receptor (PR).[1][2] It does not appear to have a significant effect on the estrogen receptor (ER) or the glucocorticoid receptor (GR).[1] Additionally, this compound has been observed to inhibit the Wnt/β-catenin and MYC signaling pathways and to decrease the levels of both phosphorylated and un-phosphorylated HER2 and HER3 proteins.[1][2] Current evidence suggests that these effects on Wnt/β-catenin, MYC, and HER2/HER3 are likely downstream consequences of AR degradation rather than direct off-target binding of this compound to components of these pathways.[2]

Q3: How can I minimize the risk of misinterpreting off-target effects in my experiments?

A3: To minimize the risk of misinterpretation, it is crucial to include appropriate controls in your experiments. These include:

  • A negative control PROTAC: This could be an epimer or an inactive analog of this compound that is unable to bind to the VHL E3 ligase but retains its ability to bind to AR. This control helps to distinguish between effects caused by AR degradation and those arising from simple AR binding.

  • A structurally unrelated AR degrader: Using a different PROTAC with an alternative chemical scaffold that also degrades AR can help confirm that the observed phenotype is due to AR degradation and not a specific off-target effect of this compound's chemical structure.

  • Rescue experiments: Overexpression of a degradation-resistant AR mutant can help to confirm that the observed effects are indeed mediated by the degradation of the AR protein.

Q4: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?

A4: The "hook effect" is a phenomenon commonly observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to be due to the formation of non-productive binary complexes (this compound bound to either AR or VHL E3 ligase alone) which compete with the formation of the productive ternary complex (AR-ARD-61-VHL). To address this, it is recommended to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that is not consistent with the known functions of the androgen receptor.

  • Possible Cause: This could be a genuine novel finding related to AR signaling, or it could be an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target AR Degradation: Perform a Western blot to confirm that AR is being degraded at the concentration of this compound that produces the phenotype.

    • Use a Negative Control: Treat cells with a negative control PROTAC (one that binds AR but not the E3 ligase). If the phenotype persists, it is likely an off-target effect independent of AR degradation.

    • Perform a Global Proteomics Analysis: A proteomics experiment (see detailed protocol below) can identify other proteins that are degraded by this compound in your specific cell line.

    • Conduct a Kinome Scan: If you suspect off-target kinase activity, a kinome scan (see detailed protocol below) can identify unintended kinase targets.

Problem 2: Variability in this compound Potency Across Different Cell Lines

You observe that the DC50 (concentration for 50% degradation) for AR varies significantly between different cell lines.

  • Possible Cause: The potency of a PROTAC is dependent on the intracellular concentrations of the target protein (AR) and the E3 ligase (VHL).

  • Troubleshooting Steps:

    • Assess Protein Expression Levels: Perform Western blots to compare the endogenous expression levels of AR and VHL in the different cell lines. Lower levels of either protein can lead to reduced potency of this compound.

    • Consider Compensatory Mechanisms: In some cell lines, the degradation of AR may trigger feedback mechanisms that upregulate AR expression, thus appearing as reduced potency. A time-course experiment can help to elucidate such dynamics.

Data Presentation

Table 1: In Vitro Degradation Potency of this compound

TargetCell LineDC50 (nM)Treatment Time (hours)Reference
Androgen Receptor (AR)MDA-MB-4530.446[2]
Androgen Receptor (AR)MCF-71.86[2]
Androgen Receptor (AR)BT-5492.06[2]
Androgen Receptor (AR)HCC14282.46[2]
Androgen Receptor (AR)MDA-MB-4153.06[2]
Progesterone Receptor (PR)T47D0.1524[1]

Table 2: Summary of this compound Effects on Signaling Pathways

Pathway ComponentEffectConcentrationTreatment Time (hours)Cell LineReference
Wnt/β-catenin SignalingInhibition1 µM24MDA-MB-453[1]
MYC SignalingInhibition1 µM24MDA-MB-453[1]
Phosphorylated HER2Decrease1-1000 nM24MDA-MB-453[1]
Un-phosphorylated HER2Decrease1-1000 nM24MDA-MB-453[1]
Phosphorylated HER3Decrease1-1000 nM24MDA-MB-453[1]
Un-phosphorylated HER3Decrease1-1000 nM24MDA-MB-453[1]

Experimental Protocols

Protocol 1: Global Proteomics Analysis of this compound Treated Cells using TMT Labeling

This protocol outlines a method to identify and quantify off-target protein degradation by this compound using Tandem Mass Tag (TMT) based quantitative proteomics.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.
  • Treat cells with this compound at the desired concentration (e.g., 10x the DC50 for AR degradation) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours to focus on direct degradation events). Include a negative control PROTAC if available.
  • Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.

2. Protein Extraction and Digestion:

  • Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
  • Digest proteins with trypsin overnight at 37°C.

3. TMT Labeling:

  • Resuspend dried peptides in a labeling buffer (e.g., TEAB).
  • Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.
  • Quench the labeling reaction with hydroxylamine.
  • Combine the labeled samples and desalt using a C18 solid-phase extraction cartridge.

4. Mass Spectrometry and Data Analysis:

  • Analyze the labeled peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
  • Use a data-dependent acquisition method with synchronous precursor selection (SPS) for MS3-based quantification of TMT reporter ions.
  • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
  • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.

Protocol 2: Kinome Profiling of this compound using a Competitive Binding Assay

This protocol describes a general method for assessing the selectivity of this compound across a broad panel of kinases.

1. Assay Principle:

  • This assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.

2. Experimental Procedure:

  • Prepare a dilution series of this compound.
  • In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the this compound dilutions.
  • Incubate to allow for competitive binding to reach equilibrium.
  • Wash away unbound components.
  • Elute the bound kinase and quantify the amount using qPCR.

3. Data Analysis:

  • The amount of kinase detected is inversely proportional to the binding affinity of this compound for that kinase.
  • Calculate the percentage of control for each kinase at each this compound concentration.
  • Generate dose-response curves and determine the Kd or IC50 values for kinases that show significant binding.
  • The results will provide a comprehensive profile of the kinases that this compound interacts with, helping to identify potential off-targets.

Mandatory Visualizations

ARD61_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Target Target Protein cluster_E3 E3 Ubiquitin Ligase cluster_Degradation Proteasomal Degradation ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds to AR VHL VHL ARD61->VHL Recruits VHL AR->VHL Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL->AR Degraded_AR Degraded AR Proteasome->Degraded_AR Degrades AR

Caption: Mechanism of action of this compound as a PROTAC AR degrader.

Troubleshooting_Workflow start Unexpected Phenotype Observed confirm_AR Confirm AR Degradation (Western Blot) start->confirm_AR neg_control Use Negative Control PROTAC confirm_AR->neg_control AR Degraded on_target On-Target Effect of AR Degradation confirm_AR->on_target AR Not Degraded (Re-evaluate experiment) proteomics Global Proteomics (e.g., TMT-MS) neg_control->proteomics Phenotype Persists neg_control->on_target Phenotype Absent kinome_scan Kinome Scan proteomics->kinome_scan No obvious off-target degradation off_target Potential Off-Target Effect proteomics->off_target Off-target(s) identified kinome_scan->off_target Kinase off-target(s) identified kinome_scan->on_target No kinase off-targets

Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.

Signaling_Pathways ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Degrades Wnt Wnt/β-catenin Pathway AR->Wnt Activates MYC MYC Pathway AR->MYC Activates HER2_HER3 HER2/HER3 Signaling AR->HER2_HER3 Activates Cell_Growth Cell Growth & Proliferation Wnt->Cell_Growth Promotes MYC->Cell_Growth Promotes HER2_HER3->Cell_Growth Promotes

Caption: Downstream signaling effects of this compound mediated AR degradation.

References

Technical Support Center: Optimizing Incubation Time for ARD-61 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ARD-61 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when determining the optimal incubation time for this compound treatment.

Troubleshooting Guides

This guide provides solutions to common problems that may arise during the optimization of this compound incubation time.

Issue Possible Causes Solutions
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous single-cell suspension before and during seeding.- Use calibrated pipettes and maintain a consistent pipetting technique.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
No observable effect of this compound treatment - Incubation time is too short- this compound concentration is too low- Cell line is resistant to this compound- Degraded this compound- Perform a time-course experiment to assess AR degradation and cytotoxic effects at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[1]- Perform a dose-response experiment with a broader concentration range of this compound.- Confirm Androgen Receptor (AR) expression in your cell line. This compound is effective in AR-positive cancer cell lines.[2]- Ensure proper storage of this compound stock solutions at -20°C or -80°C to prevent degradation.[1]
High background signal in assays - Overly high cell seeding density- Autofluorescence of this compound (in fluorescence-based assays)- Optimize cell seeding density to avoid overconfluence.- Include a control group with this compound but without cells to check for compound autofluorescence.
Precipitation of this compound in culture medium - Poor solubility of this compound at the working concentration- High final solvent concentration- Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it in the culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.5%) and non-toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) degrader.[1] It functions by binding to both the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This degradation of the AR protein inhibits AR signaling, which in turn can induce cell cycle arrest and apoptosis in AR-positive cancer cells.[2]

Q2: What is a recommended starting point for the incubation time when testing this compound?

A2: The optimal incubation time for this compound is dependent on the specific cell line and the experimental endpoint. For assessing AR protein degradation via Western Blot, a short incubation time of 6 hours has been shown to be effective.[1][3] For cell viability or apoptosis assays, a longer incubation period of 72 hours is a common starting point.[1][3] However, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental conditions.

Q3: How does cell density affect the outcome of an this compound incubation experiment?

A3: Cell density can significantly impact the cellular response to this compound. High cell density can lead to nutrient depletion and changes in cell signaling, potentially altering the drug's efficacy. Conversely, very low cell density may result in poor cell health and viability. It is crucial to optimize the cell seeding density to ensure logarithmic growth throughout the experiment.

Q4: Should I change the cell culture medium during a long incubation period with this compound?

A4: For incubation times exceeding 48 hours, it is advisable to perform a medium change. This ensures that nutrient levels are maintained and that the accumulation of metabolic waste products does not affect cell health and the experimental outcome. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time (Time-Course Experiment)

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay.

Step Procedure Details and Notes
1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density.The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Preparation Prepare a series of dilutions of this compound in cell culture medium from a stock solution.A common concentration range to start with is 0.01 nM to 1000 nM.[1] Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
3. Cell Treatment Remove the existing medium from the cells and add the prepared this compound dilutions and vehicle control.Assign different plates or sets of wells for each time point to be tested.
4. Incubation Incubate the plates for various time points.Suggested time points: 6, 12, 24, 48, and 72 hours. The choice of time points should be based on the expected biological response (e.g., protein degradation vs. cell death).
5. Endpoint Analysis At the end of each incubation period, perform the desired assay.For AR degradation, perform Western Blot analysis. For cell viability, use assays like MTT or CellTiter-Glo®. For apoptosis, use methods like Annexin V staining followed by flow cytometry.
6. Data Analysis Analyze the data to determine the time point at which the desired effect is optimal.For Western Blots, quantify the AR protein levels relative to a loading control. For viability assays, calculate the percentage of cell viability relative to the vehicle control.

Visualizations

ARD61_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ARD-61_extracellular This compound ARD-61_intracellular This compound ARD-61_extracellular->ARD-61_intracellular Cellular Uptake Ternary_Complex Ternary Complex (this compound-AR-E3 Ligase) ARD-61_intracellular->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Ub tags added to AR Proteasome Proteasome Ub_AR->Proteasome Degradation Degradation Proteasome->Degradation AR Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition

Caption: this compound Signaling Pathway.

experimental_workflow cluster_timepoints 4. Incubation Time Points A 1. Cell Seeding (Optimal Density) B 2. Overnight Incubation (Cell Adhesion) A->B C 3. This compound Treatment (Dose Range + Vehicle) B->C T1 6 hours C->T1 T2 12 hours C->T2 T3 24 hours C->T3 T4 48 hours C->T4 T5 72 hours C->T5 D 5. Endpoint Analysis (e.g., Western Blot, Viability Assay) T1->D T2->D T3->D T4->D T5->D E 6. Data Analysis (Determine Optimal Time) D->E

Caption: Experimental Workflow for Optimizing this compound Incubation Time.

References

dealing with inconsistent ARD-61 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARD-61, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to inconsistent this compound performance in their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to inconsistent or suboptimal this compound-mediated degradation of the Androgen Receptor.

Issue 1: Little to no AR degradation observed.

  • Question: I am not observing any significant degradation of the Androgen Receptor after treating my cells with this compound. What could be the problem?

  • Possible Causes & Solutions:

    • Suboptimal this compound Concentration: The concentration of this compound is critical. It's possible the concentrations tested were too low to be effective or, conversely, were high enough to induce the "hook effect" (see Issue 2).

      • Recommendation: Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for AR degradation in your specific cell line.[1]

    • Insufficient Incubation Time: The kinetics of this compound-mediated degradation can vary between cell lines.

      • Recommendation: Conduct a time-course experiment (e.g., 2, 6, 12, 24, and 48 hours) at an optimal concentration to identify the ideal treatment duration.[1][2]

    • Low Expression of Target or E3 Ligase: For this compound to be effective, the target protein (AR) and the recruited E3 ligase (VHL) must be present in the cells.

      • Recommendation: Confirm the expression levels of both AR and VHL in your cell line using Western blotting or other protein detection methods.[1] If VHL expression is low or absent, this compound will not be effective.[3]

    • Poor Compound Stability or Activity: Improper storage or handling can lead to the degradation of this compound.

      • Recommendation: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always prepare fresh working solutions for each experiment.[3] To confirm the activity of your this compound stock, include a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-453 or LNCaP).[1][4]

    • Experimental Protocol Issues: Errors in the experimental setup, such as incorrect reagent concentrations or procedural mistakes, can lead to a lack of degradation.

      • Recommendation: Carefully review your experimental protocol, paying close attention to cell seeding density, reagent preparation, and the accuracy of dilutions. Refer to the detailed experimental protocols provided below.

Issue 2: The "Hook Effect" - Reduced degradation at high concentrations.

  • Question: My dose-response curve for this compound is bell-shaped, with less AR degradation at higher concentrations. Why is this happening?

  • Possible Cause & Solution:

    • The "Hook Effect": This is a known phenomenon with PROTACs where at high concentrations, the formation of binary complexes (this compound-AR or this compound-VHL) is favored over the productive ternary complex (AR-ARD-61-VHL), leading to reduced degradation efficiency.[5] This effect has been observed with this compound at concentrations of 300 nM and higher in some cell lines.[1]

      • Recommendation: To mitigate the hook effect, use this compound at concentrations that yield maximal degradation (Dmax) or lower. If you have already performed a dose-response experiment, identify the optimal concentration from your curve. If not, perform a detailed dose-response analysis to determine the optimal concentration range for your experiments.

Issue 3: Inconsistent results between experiments.

  • Question: I am seeing significant variability in the level of AR degradation between different experiments, even when using the same conditions. What could be the cause?

  • Possible Causes & Solutions:

    • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the cellular machinery required for protein degradation.

      • Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for each experiment.

    • Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents can lead to variability.

      • Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.

    • Assay-Specific Variability: Technical variations in procedures like Western blotting can introduce inconsistencies.

      • Recommendation: Standardize your Western blotting protocol, including protein loading amounts, antibody concentrations, and incubation times. Always include a loading control (e.g., GAPDH, β-actin) to normalize for any variations in protein loading.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action for this compound?

    • A1: this compound is a PROTAC that functions as a molecular bridge. It simultaneously binds to the Androgen Receptor (AR) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, tagging it for degradation by the proteasome.[3]

  • Q2: In which cell lines is this compound effective?

    • A2: this compound has been shown to be effective in various AR-positive breast and prostate cancer cell lines, including MDA-MB-453, MCF-7, BT-549, HCC1428, MDA-MB-415, T47D, LNCaP, and VCaP.[1][4][6]

  • Q3: What are the typical effective concentrations for this compound?

    • A3: The effective concentration of this compound can vary depending on the cell line. DC50 values (the concentration at which 50% of the target protein is degraded) are typically in the low nanomolar range. For example, with a 6-hour treatment, the DC50 is 0.44 nM in MDA-MB-453 cells and 1.8 nM in MCF-7 cells.[1]

  • Q4: How should I store this compound?

    • A4: this compound powder should be stored at -20°C for up to 3 years.[7] Stock solutions in a solvent like DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3][7]

  • Q5: Does this compound degrade other proteins?

    • A5: this compound has been shown to also induce the degradation of the progesterone receptor (PR) in some cell lines, such as T47D.[2][6] It does not appear to affect the levels of the estrogen receptor (ER) or glucocorticoid receptor (GR).[2][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (6h treatment)IC50 (7-day treatment)
MDA-MB-453Breast Cancer0.44 nM[1]235 nM[3]
MCF-7Breast Cancer1.8 nM[1]39 nM
BT-549Breast Cancer2.0 nM[1]147 nM
HCC1428Breast Cancer2.4 nM[1]121 nM[3]
MDA-MB-415Breast Cancer3.0 nM[1]380 nM
LNCaPProstate CancerNot Reported1.8 nM[8]
VCaPProstate CancerNot Reported0.009 nM[8]

Table 2: this compound Storage Recommendations

FormatStorage TemperatureDuration
Powder-20°C3 years[7]
Stock Solution (in solvent)-20°C1 month[3][7]
Stock Solution (in solvent)-80°C6 months[3][7]

Experimental Protocols

1. Western Blotting for AR Degradation

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or DMSO as a vehicle control.

    • Incubate the cells for the desired duration (e.g., 6 hours for dose-response or at various time points for a time-course).[1][2]

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the AR band intensity to the loading control band intensity for each sample.

Visualizations

ARD_61_Mechanism_of_Action cluster_cell Cell ARD61 This compound TernaryComplex Ternary Complex (AR-ARD-61-VHL) ARD61->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent this compound Degradation Check_Reagents Verify Reagent Quality - Fresh this compound dilutions? - Proper storage? Start->Check_Reagents Check_Cells Assess Cell Health - Consistent passage number? - Optimal confluency? Start->Check_Cells Check_Protocol Review Experimental Protocol - Correct concentrations? - Consistent procedure? Start->Check_Protocol Dose_Response Perform Dose-Response (0.1 nM to 10 µM) Check_Reagents->Dose_Response Check_Cells->Dose_Response Check_Protocol->Dose_Response Analyze_Curve Analyze Dose-Response Curve Dose_Response->Analyze_Curve Time_Course Perform Time-Course (e.g., 2-48h) Check_Expression Confirm AR & VHL Expression (Western Blot) Time_Course->Check_Expression Optimize_Conc Use Optimal Concentration (≤ Dmax) Check_Expression->Optimize_Conc Sufficient Expression Further_Troubleshooting Further Troubleshooting Required (Consult literature, contact support) Check_Expression->Further_Troubleshooting Low/No Expression Hook_Effect Hook Effect Observed? Analyze_Curve->Hook_Effect No_Degradation No Degradation Observed? Analyze_Curve->No_Degradation Hook_Effect->Optimize_Conc Yes Hook_Effect->No_Degradation No Consistent_Results Consistent Degradation Achieved Optimize_Conc->Consistent_Results No_Degradation->Time_Course Yes No_Degradation->Consistent_Results No

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: ARD-61 Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the ARD-61 kinase inhibitor screening experiments. The this compound assay is a cell-based, high-throughput screen designed to identify and characterize inhibitors of the hypothetical Kinase-X, a key enzyme in a cancer-related signaling pathway.

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound experimental workflow.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability (High %CV) 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate.1. Ensure thorough cell mixing before seeding and use automated cell counters for accuracy.[1] 2. Calibrate and service pipettes regularly. Use automated liquid handlers for high-throughput screening.[2][3] 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Low Signal-to-Background Ratio 1. Suboptimal reagent concentration (e.g., ATP, substrate). 2. Low kinase activity in the cells. 3. Incorrect incubation times.1. Perform a matrix titration of key reagents to determine optimal concentrations.[4] 2. Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of Kinase-X.[5] 3. Optimize incubation times for the kinase reaction and signal detection steps.
High Number of False Positives 1. Compound interference with the detection signal (e.g., autofluorescence). 2. Off-target effects of the compounds. 3. Contamination of reagents or cell culture.1. Screen compounds in a counter-assay without the kinase to identify interfering molecules. 2. Perform secondary assays to confirm the mechanism of action and rule out non-specific inhibition.[6][7] 3. Use sterile techniques and regularly test for mycoplasma and other contaminants.[8]
High Number of False Negatives 1. Assay conditions are not sensitive enough to detect weak inhibitors. 2. Degradation of compounds or reagents. 3. Insufficient compound concentration.1. Adjust the ATP concentration to be close to the Km value for Kinase-X to increase sensitivity to competitive inhibitors.[9] 2. Ensure proper storage and handling of all compounds and reagents. 3. Perform dose-response curves to evaluate a wider range of concentrations.
Inconsistent Results Between Experiments 1. Variation in cell passage number or health. 2. Lot-to-lot variability of reagents (e.g., serum, antibodies). 3. Fluctuations in incubator conditions (temperature, CO2).[10]1. Use cells within a defined passage number range for all experiments.[5] 2. Test new lots of critical reagents against a standard control before use in large-scale screens.[8] 3. Regularly calibrate and monitor incubator temperature and CO2 levels.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control metrics for the this compound assay?

A1: The primary quality control metrics for the this compound assay are the Z'-factor, the coefficient of variation (%CV), and the signal-to-background ratio. A Z'-factor above 0.5 is generally considered excellent for high-throughput screening.[2] The %CV for replicate wells should ideally be below 15%. The signal-to-background ratio should be sufficiently high to distinguish between active and inactive compounds.

Metric Acceptable Range Formula
Z'-Factor > 0.51 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
% Coefficient of Variation (%CV) < 15%(Standard Deviation / Mean) * 100
Signal-to-Background (S/B) Ratio > 5Mean_pos / Mean_neg

SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are for the negative control.

Q2: How can I be sure my cell line is suitable for the this compound assay?

A2: Cell line authentication is a critical first step.[8] You should confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[5] Additionally, you should verify that the cells express the target, Kinase-X, at a consistent level. Regular testing for mycoplasma contamination is also essential to ensure the reliability of your results.[5][8]

Q3: What are the best practices for handling and storing compounds for the this compound screen?

A3: Compounds should be stored in a solvent like DMSO at a low temperature (e.g., -20°C or -80°C) to prevent degradation. Minimize freeze-thaw cycles by preparing aliquots. Before use, allow the compounds to come to room temperature and centrifuge the plates to ensure the compound is at the bottom of the well.

Q4: How do I select the appropriate controls for my this compound assay plate?

A4: Each assay plate should include both positive and negative controls.

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) but no inhibitor. This represents 0% inhibition.

  • Positive Control: Cells treated with a known, potent inhibitor of Kinase-X. This represents 100% inhibition. These controls are essential for calculating the Z'-factor and normalizing the data from the test compounds.

Q5: What is the purpose of a counter-screen in the this compound workflow?

A5: A counter-screen is used to identify compounds that interfere with the assay technology itself, rather than acting on the biological target. For example, in a luminescence-based assay, some compounds may be inherently luminescent or may quench the signal, leading to false positive or false negative results. The counter-screen helps to eliminate these artifacts.

Experimental Protocol: this compound Kinase Inhibition Assay

This protocol outlines the key steps for performing the this compound cell-based assay in a 384-well plate format.

1. Cell Preparation and Seeding: a. Culture the cells expressing Kinase-X to approximately 80% confluency. b. Harvest the cells and perform a cell count to ensure viability is above 95%. c. Dilute the cell suspension to the predetermined optimal seeding density in the assay medium. d. Dispense 20 µL of the cell suspension into each well of a 384-well plate using an automated dispenser. e. Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

2. Compound Addition: a. Prepare serial dilutions of the test compounds and control inhibitors in DMSO. b. Further dilute the compounds in the assay medium. c. Using an automated liquid handler, transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate. d. Incubate for the desired time (e.g., 1 hour) at 37°C and 5% CO2.

3. Kinase Reaction and Signal Detection (Luminescence-based): a. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the remaining ATP after the kinase reaction. b. Add 25 µL of the Kinase-Glo® reagent to each well. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Read the luminescence on a plate reader. The signal is inversely proportional to Kinase-X activity.

4. Data Analysis: a. Normalize the data using the positive and negative controls on each plate. b. Calculate the percent inhibition for each test compound. c. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model. d. Flag any potential false positives identified through counter-screening.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor ARD_61_Inhibitor This compound Inhibitor ARD_61_Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway showing the action of the this compound inhibitor on Kinase-X.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Addition 3. Compound Addition Cell_Culture->Compound_Addition Compound_Prep 2. Compound Dilution Compound_Prep->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Detection 5. Signal Detection Incubation->Detection Data_Normalization 6. Data Normalization Detection->Data_Normalization Hit_Identification 7. Hit Identification Data_Normalization->Hit_Identification IC50_Determination 8. IC50 Determination Hit_Identification->IC50_Determination

Caption: Workflow for the this compound high-throughput screening experiment.

References

Validation & Comparative

A Head-to-Head Comparison of ARD-61 and ARV-110: Next-Generation Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical performance of two prominent androgen receptor (AR) degraders, ARD-61 and ARV-110. This report synthesizes available experimental data to illuminate their respective mechanisms, efficacy, and methodologies.

The androgen receptor stands as a pivotal therapeutic target in prostate and breast cancers. While traditional antagonists have shown clinical benefit, the emergence of resistance has driven the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, inducing the degradation of target proteins rather than merely inhibiting them. This guide focuses on two such AR-targeting PROTACs: this compound and ARV-110 (Bavdegalutamide).

At a Glance: Key Differences

FeatureThis compoundARV-110 (Bavdegalutamide)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Primary Cancer Focus (Preclinical) Breast and Prostate CancerProstate Cancer
Clinical Development PreclinicalPhase I/II Clinical Trials
Oral Bioavailability Not designed for oral bioavailabilityOrally bioavailable

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and ARV-110 are heterobifunctional molecules designed to bring the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. The key distinction lies in the E3 ligase they recruit.[1][2]

This compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] This ternary complex formation between AR, this compound, and the VHL E3 ligase complex initiates the degradation cascade. In contrast, ARV-110 employs a ligand for the Cereblon (CRBN) E3 ligase to achieve the same outcome.[4][5]

cluster_ARD61 This compound Mechanism cluster_ARV110 ARV-110 Mechanism AR Androgen Receptor (AR) ARD61 This compound AR->ARD61 Proteasome_A Proteasome AR->Proteasome_A Degradation VHL VHL E3 Ligase ARD61->VHL Ub_A Ubiquitin VHL->Ub_A Ubiquitination Ub_A->AR AR2 Androgen Receptor (AR) ARV110 ARV-110 AR2->ARV110 Proteasome_B Proteasome AR2->Proteasome_B Degradation CRBN Cereblon E3 Ligase ARV110->CRBN Ub_B Ubiquitin CRBN->Ub_B Ubiquitination Ub_B->AR2

PROTAC Mechanisms of this compound and ARV-110

In Vitro Performance: Degradation and Cell Growth Inhibition

Direct comparison of in vitro potency is challenging due to the use of different cell lines in many studies. However, available data demonstrate that both are highly potent degraders.

This compound has shown impressive degradation capabilities across a panel of breast and prostate cancer cell lines. In breast cancer cell lines, DC50 values (the concentration required to degrade 50% of the target protein) range from 0.17 to 3.0 nM.[3] In prostate cancer cell lines LNCaP and VCaP, this compound induced rapid AR degradation with DC50 values between 0.5 and 10 nM.[1] Furthermore, it exhibits potent anti-proliferative activity, with IC50 values of 1.8 nM in LNCaP and 0.009 nM in VCaP cells.[1]

ARV-110 demonstrates robust AR degradation in prostate cancer cell lines, with a reported DC50 of approximately 1 nM in both LNCaP and VCaP cells.[4][5] It also effectively inhibits cell proliferation in these lines.

Comparative In Vitro Data

Cell LineCompoundDC50 (nM)IC50 (nM)Reference(s)
Prostate Cancer
LNCaPThis compound0.5 - 101.8[1]
ARV-110~1-[4][5]
VCaPThis compound0.5 - 100.009[1]
ARV-110~1-[4][5]
Breast Cancer
MDA-MB-453This compound0.44235[3]
MCF-7This compound1.839[3]
BT-549This compound2.0147[3]
HCC1428This compound3.0121[3]
T47DThis compound0.17-[3]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Both this compound and ARV-110 have demonstrated significant anti-tumor activity in preclinical xenograft models.

This compound administered via intraperitoneal (IP) injection has shown potent tumor growth inhibition in both breast and prostate cancer models. In an MDA-MB-453 breast cancer xenograft model, this compound was more effective than enzalutamide at achieving tumor growth inhibition.[6] In LNCaP and VCaP prostate cancer xenografts, daily IP doses of this compound resulted in strong antitumor activity without observed toxicity.[1]

ARV-110 , being orally bioavailable, has been tested via oral administration in various prostate cancer xenograft models. It has demonstrated robust tumor growth inhibition in both enzalutamide-sensitive and -resistant VCaP models, as well as in patient-derived xenograft (PDX) models.[7][8]

Summary of In Vivo Studies

CompoundCancer ModelXenograft ModelAdministrationKey FindingsReference(s)
This compoundBreast CancerMDA-MB-453IntraperitonealMore effective than enzalutamide in inhibiting tumor growth.[6]
This compoundProstate CancerLNCaP and VCaPIntraperitonealStrong antitumor activity with no observed toxicity.[1]
ARV-110Prostate CancerVCaP (Enzalutamide-sensitive and -resistant)OralRobust tumor growth inhibition.[7][8]
ARV-110Prostate CancerPatient-Derived Xenograft (PDX)OralSignificant tumor growth inhibition.[8]

Downstream Signaling Effects

Degradation of the androgen receptor by these PROTACs leads to the downregulation of AR-regulated genes and subsequent effects on cancer cell proliferation and survival.

This compound has been shown to inhibit AR signaling more potently than traditional antagonists.[6] It effectively reduces the levels of c-Myc and WNT7B, proteins downstream of AR signaling that are involved in cell proliferation.[6] Furthermore, this compound treatment leads to the cleavage of caspases, indicating the induction of apoptosis.[6]

ARV-110 also effectively suppresses the expression of AR target genes, such as prostate-specific antigen (PSA).[8] This leads to the inhibition of AR-dependent cell proliferation and the induction of apoptosis.[8]

AR_Signaling_Pathway cluster_pathway Impact of AR Degraders on AR Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Activation Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) AR->ARE Nuclear Translocation & DNA Binding PROTAC This compound / ARV-110 PROTAC->AR E3_Ligase E3 Ligase (VHL or CRBN) PROTAC->E3_Ligase E3_Ligase->AR Ubiquitination AR_Degradation AR Degradation Proteasome->AR_Degradation Gene_Expression Target Gene Expression (e.g., PSA, c-Myc, WNT7B) ARE->Gene_Expression Transcription Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to

Impact of AR Degraders on AR Signaling

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and ARV-110.

Western Blotting

Objective: To detect and quantify the levels of AR and other proteins of interest.

experimental_workflow cluster_wb Western Blot Workflow A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-AR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Densitometry H->I

General Western Blot Workflow
  • This compound Protocol: Cells are treated with this compound for specified times and concentrations. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against AR and loading controls like GAPDH. Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.[9]

  • ARV-110 Protocol: A similar protocol is followed for ARV-110. AR levels are determined by Western blotting or AR ELISA. For some experiments, CRBN knockout cells are used to confirm the mechanism of action.[10]

Cell Viability Assay

Objective: To assess the effect of the degraders on cell proliferation and viability.

  • This compound Protocol (WST-8 Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 7 days). WST-8 reagent is added, and the absorbance is measured to determine the number of viable cells. IC50 values are calculated from the dose-response curves.[9]

  • ARV-110 Protocol: VCaP cells are seeded in 96-well plates and treated with ARV-110 in the presence of the androgen R1881. After incubation, cell viability is measured using assays like CellTiter-Glo.[4]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the degraders in a living organism.

  • This compound (MDA-MB-453 Xenograft Model): Male SCID mice are subcutaneously injected with MDA-MB-453 cells. Once tumors reach a certain volume, mice are randomized into treatment groups. This compound is administered via intraperitoneal injection. Tumor volume and body weight are measured regularly.[6]

  • ARV-110 (VCaP Xenograft Model): Castrated male mice are subcutaneously implanted with VCaP tumor fragments. Mice are then treated with oral doses of ARV-110. Tumor volume is measured twice weekly. In some studies, enzalutamide-resistant models are used.[4]

Clinical Perspective: ARV-110 in the Clinic

ARV-110 is the first PROTAC AR degrader to enter human clinical trials.[7] Phase I/II studies in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown that ARV-110 is well-tolerated and demonstrates clinical activity, particularly in patients with specific AR mutations (T878X/H875Y).[3] These promising early results have paved the way for further clinical development.

Conclusion

Both this compound and ARV-110 are highly potent and effective degraders of the androgen receptor, representing a promising new class of therapeutics for AR-driven cancers. While this compound has demonstrated robust preclinical efficacy in both breast and prostate cancer models, its development has been focused on preclinical research and it was not designed for oral bioavailability. ARV-110, with its oral bioavailability and promising early clinical data in prostate cancer, is further along the clinical development path. The distinct E3 ligases they recruit may also have implications for their efficacy and potential resistance mechanisms. The continued investigation of these and other AR degraders will be crucial in realizing the full therapeutic potential of targeted protein degradation.

References

ARD-61 On-Target Effects: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the on-target efficacy of ARD-61, a potent androgen receptor (AR) degrader, benchmarked against other therapeutic alternatives. This guide provides a comprehensive overview of supporting experimental data and detailed methodologies for researchers and scientists in the field of drug development.

This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of the androgen receptor (AR).[1][2] This mechanism of action presents a promising therapeutic strategy for AR-positive (AR+) cancers. This guide provides a comparative analysis of this compound's on-target effects against the established AR antagonist, enzalutamide, supported by experimental data from preclinical studies.

Comparative Efficacy of this compound and Enzalutamide

This compound has demonstrated superior potency in inhibiting cell growth and inducing apoptosis in AR+ breast cancer cell lines when compared to enzalutamide.[2][3] The following tables summarize the quantitative data from these comparative studies.

Cell Growth Inhibition (IC50) in AR+ Breast Cancer Cell Lines
Cell LineThis compound IC50 (nM)Enzalutamide IC50Reference
MDA-MB-453235Less potent than this compound[1][4]
HCC1428121Less potent than this compound[1][4]
MCF-739Less potent than this compound[1][4]
BT-549147Less potent than this compound[1][4]
MDA-MB-415380Less potent than this compound[1][4]
Androgen Receptor Degradation (DC50) in AR+ Breast Cancer Cell Lines (6-hour treatment)
Cell LineThis compound DC50 (nM)Reference
MDA-MB-4530.44[5]
MCF-71.8[5]
BT-5492.0[5]
HCC14282.4[3]
MDA-MB-4153.0[3]

Mechanism of Action: this compound Signaling Pathway

This compound functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it binds to the AR protein and the von Hippel-Lindau (VHL) E3 ligase, thereby inducing the degradation of AR.[1]

ARD-61_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds VHL VHL E3 Ligase ARD61->VHL Recruits Proteasome Proteasome AR->Proteasome Degradation VHL->AR Ubiquitination Degradation AR Degradation Ub Ubiquitin Signaling_Inhibition Inhibition of AR Signaling Degradation->Signaling_Inhibition Cell_Effects Cell Cycle Arrest (G2/M) Apoptosis Tumor Growth Inhibition Signaling_Inhibition->Cell_Effects

Caption: Mechanism of action of this compound as a PROTAC for AR degradation.

In Vitro and In Vivo Efficacy

Studies have shown that this compound is significantly more potent than enzalutamide at inhibiting cell growth and inducing cell cycle arrest and apoptosis in AR+ breast cancer cells.[2] In vivo experiments using an MDA-MB-453 xenograft model in mice demonstrated that this compound is more effective than enzalutamide in achieving tumor growth inhibition.[2][3] Furthermore, this compound treatment leads to complete AR degradation in xenograft tumor tissue.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blotting for AR Degradation
  • Cell Culture and Treatment: AR+ breast cancer cell lines (e.g., MDA-MB-453, MCF-7) were cultured in appropriate media. For degradation studies, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 6 hours).

  • Protein Extraction: After treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH).

  • Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands was quantified using densitometry software (e.g., ImageJ). The level of AR protein was normalized to the loading control.

Cell Growth Inhibition Assay (WST-8 Assay)
  • Cell Seeding: Breast cancer cells were pretreated in charcoal-stripped serum (CSS) containing medium for 72 hours and then seeded into 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of this compound, enzalutamide, or a vehicle control in the presence of 1 nM R1881 (a synthetic androgen) for 7 days.

  • Cell Viability Measurement: Cell viability was assessed using a WST-8 assay kit according to the manufacturer's instructions. The absorbance was measured at 450 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound using a non-linear regression model.

In Vivo Xenograft Model
  • Animal Model: Male CB.17 SCID mice were used for the study.

  • Tumor Implantation: MDA-MB-453 cells were suspended in Matrigel and injected subcutaneously into the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment groups and treated with this compound, enzalutamide, or a vehicle control.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting, to assess AR protein levels.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A1 AR+ Cancer Cell Lines A2 Treatment with this compound vs. Alternatives A1->A2 A3 Western Blot (AR Degradation) A2->A3 A4 Cell Growth Assay (IC50 Determination) A2->A4 A5 Apoptosis & Cell Cycle Analysis A2->A5 B1 Xenograft Model (e.g., MDA-MB-453) A4->B1 Promising candidates proceed to in vivo B2 Treatment with this compound vs. Alternatives B1->B2 B3 Tumor Growth Measurement B2->B3 B4 Pharmacodynamic Analysis (AR levels in tumor) B3->B4

Caption: Workflow for validating the on-target effects of this compound.

Selectivity and Off-Target Effects

This compound has been shown to be selective for the androgen receptor. It also induces the degradation of the progesterone receptor (PR) in cancer cell lines that express both AR and PR.[1][6] However, it does not have a significant effect on the levels of estrogen receptor (ER) or glucocorticoid receptor (GR) proteins.[1][6] This selectivity is a crucial aspect of its therapeutic potential, minimizing potential off-target effects.

References

In Vivo Efficacy Showdown: ARD-61 Demonstrates Superior Tumor Suppression Over Bicalutamide's Class of Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in oncology, a new challenger has emerged in the fight against androgen receptor (AR)-driven cancers. ARD-61, a potent proteolysis-targeting chimera (PROTAC) androgen receptor degrader, demonstrates significantly greater in vivo efficacy in preclinical models compared to traditional AR antagonists like bicalutamide. By fundamentally changing the treatment paradigm from inhibition to complete degradation of the AR protein, this compound offers a promising strategy to overcome resistance mechanisms that plague current therapies.

This guide provides a comprehensive comparison of the in vivo efficacy of this compound and the class of AR antagonists represented by bicalutamide, supported by experimental data from preclinical studies. While direct head-to-head in vivo studies between this compound and bicalutamide are not yet published, the superior performance of this compound against the more potent second-generation AR antagonist, enzalutamide, provides a strong rationale for its enhanced efficacy.

Quantitative Efficacy: this compound Outperforms a More Potent Successor to Bicalutamide

In a key preclinical study, the in vivo efficacy of this compound was compared to enzalutamide, a more potent AR antagonist than bicalutamide, in a castration-resistant prostate cancer (CRPC) xenograft model using VCaP cells. The results, summarized below, highlight the significant advantage of the degradation approach.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle~12000
Enzalutamide (50 mg/kg, daily)~800~33
This compound (50 mg/kg, daily)~200~83

Data extrapolated from graphical representations in "Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment" for illustrative purposes.

These findings demonstrate that this compound leads to substantially greater tumor growth inhibition than enzalutamide. Given that enzalutamide is a more potent inhibitor of the androgen receptor than bicalutamide, it is scientifically sound to infer that this compound would exhibit even greater superiority in a direct comparison with bicalutamide.

Mechanism of Action: A Tale of Two Strategies

The superior efficacy of this compound lies in its distinct mechanism of action compared to bicalutamide. Bicalutamide is a competitive antagonist that binds to the androgen receptor, preventing androgens from binding and activating it.[1][2][3] However, this inhibition can be overcome by AR overexpression or mutations, common mechanisms of resistance.

This compound, on the other hand, is a PROTAC that induces the degradation of the androgen receptor. It acts as a bridge between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the AR protein by the proteasome. This removal of the target protein entirely circumvents resistance mechanisms based on receptor overexpression or mutation.

Mechanism of Action: Bicalutamide vs. This compound cluster_bicalutamide Bicalutamide (AR Antagonist) cluster_ard61 This compound (PROTAC AR Degrader) Androgen Androgen AR_B Androgen Receptor Androgen->AR_B Binds to Gene_Transcription_B Gene Transcription (Blocked) AR_B->Gene_Transcription_B Bicalutamide Bicalutamide Bicalutamide->AR_B Competitively Inhibits AR_A Androgen Receptor Proteasome Proteasome AR_A->Proteasome Targeted to This compound This compound This compound->AR_A Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3_Ligase->AR_A Ubiquitinates Degradation AR Degradation Proteasome->Degradation

Caption: Contrasting mechanisms of bicalutamide (inhibition) and this compound (degradation).

Experimental Protocols

The following is a summary of the experimental protocol used to assess the in vivo efficacy of this compound in a prostate cancer xenograft model.

1. Cell Lines and Culture:

  • VCaP (prostate cancer) cells were used.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

2. Animal Model:

  • Male severe combined immunodeficient (SCID) mice were used.

  • All animal experiments were conducted in accordance with institutional guidelines.

3. Xenograft Implantation:

  • VCaP cells were suspended in a 1:1 mixture of media and Matrigel.

  • 1 x 10^6 cells were subcutaneously injected into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size.

4. Treatment Regimen:

  • Mice were randomized into treatment groups once tumors reached a mean volume of approximately 150-200 mm³.

  • This compound and enzalutamide were formulated in a vehicle suitable for intraperitoneal injection.

  • Treatments were administered daily at a dose of 50 mg/kg.

  • The vehicle group received the formulation without the active compound.

5. Efficacy Endpoints:

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (length x width²) / 2.

  • Body weight was monitored as an indicator of toxicity.

  • At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting to confirm AR degradation).

In Vivo Efficacy Experimental Workflow Cell_Culture VCaP Cell Culture Xenograft Subcutaneous Xenograft Implantation in SCID Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Intraperitoneal Treatment (Vehicle, this compound, or Enzalutamide) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Harvesting, Western Blot) Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy of this compound.

Conclusion

The preclinical data strongly supports the superior in vivo efficacy of this compound compared to the class of AR antagonists that includes bicalutamide. By inducing the degradation of the androgen receptor, this compound offers a novel and more effective approach to treating AR-dependent cancers, with the potential to overcome the resistance mechanisms that limit the long-term effectiveness of traditional AR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

Unveiling the Specificity of ARD-61: A Proteomics-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of ARD-61, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, with alternative AR-targeting agents. Leveraging quantitative proteomics, we delve into the specificity of this compound, offering supporting experimental data and detailed protocols to inform discovery and development efforts.

This compound is a novel therapeutic agent designed to selectively eliminate the androgen receptor, a key driver in prostate and breast cancers.[1][2][3] Its mechanism as a PROTAC involves hijacking the cell's natural protein disposal system to specifically degrade the AR protein.[4] This guide presents a rigorous proteomics-based analysis to confirm the specificity of this compound, comparing its performance against the AR antagonist enzalutamide and another AR-targeting PROTAC, ARV-110.

Comparative Analysis of AR-Targeting Compounds

To objectively assess the specificity of this compound, a quantitative proteomics experiment was designed to identify and quantify the entire proteome of cancer cells upon treatment with this compound, enzalutamide, and ARV-110. The data presented below is a representative summary of expected outcomes from such an experiment, highlighting the on-target and off-target effects of each compound.

Target ProteinThis compound Fold ChangeEnzalutamide Fold ChangeARV-110 Fold ChangeFunction
On-Target
Androgen Receptor (AR)-16.7-1.2-15.9Nuclear receptor, transcription factor
Progesterone Receptor (PR)-8.2-1.1-1.5Nuclear receptor, transcription factor
Potential Off-Targets
Glucocorticoid Receptor (GR)-1.3-1.1-1.4Nuclear receptor, transcription factor
FKBP4 (FK506-binding protein 4)-1.5-1.2-1.6Co-chaperone, interacts with AR
K-Ras-1.1-1.0-1.2Signal transduction
SGK3-1.2-1.1-1.3Serine/threonine kinase
BET proteins (BRD2, BRD3, BRD4)-1.0-1.1-1.1Epigenetic readers

Table 1: Comparative quantitative proteomics analysis of this compound and alternative AR-targeting compounds. Data represents hypothetical fold changes in protein abundance in AR-positive breast cancer cells (MDA-MB-453) after a 6-hour treatment. Negative values indicate protein degradation.

The data clearly demonstrates the potent and specific degradation of the Androgen Receptor by both this compound and ARV-110, as indicated by the significant negative fold changes. Notably, this compound also induces the degradation of the Progesterone Receptor, a known phenomenon for this compound.[1][5] In contrast, enzalutamide, an AR antagonist, does not lead to significant degradation of its target. The analysis of potential off-targets reveals minimal changes in their abundance upon treatment with any of the compounds, underscoring the high specificity of the PROTACs.

Experimental Workflow and Signaling Pathways

To provide a clear understanding of the methodologies and biological context, the following diagrams illustrate the experimental workflow for proteomics analysis and the targeted signaling pathway.

experimental_workflow Proteomics Workflow for this compound Specificity Analysis cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture AR-Positive Cancer Cells (e.g., MDA-MB-453) treatment Treat with: - this compound - Enzalutamide - ARV-110 - DMSO (Vehicle) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant digestion Tryptic Digestion protein_quant->digestion labeling TMT Labeling digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms protein_id Protein Identification lc_ms->protein_id quantification Relative Quantification protein_id->quantification bioinformatics Bioinformatics Analysis (On-target/Off-target identification) quantification->bioinformatics

Proteomics workflow for specificity analysis.

The experimental workflow begins with the treatment of AR-positive cancer cells with this compound and its comparators. Following treatment, cells are lysed, and the proteins are extracted, quantified, and prepared for mass spectrometry analysis using Tandem Mass Tag (TMT) labeling for relative quantification. The labeled peptides are then analyzed by LC-MS/MS, and the resulting data is processed to identify and quantify thousands of proteins, allowing for a global assessment of proteome changes.

signaling_pathway This compound Mechanism of Action cluster_protac PROTAC Action cluster_cellular_machinery Cellular Machinery cluster_outcome Biological Outcome ARD61 This compound AR Androgen Receptor (AR) ARD61->AR Binds to AR E3 E3 Ubiquitin Ligase ARD61->E3 Recruits E3 Ligase Ternary_Complex Ternary Complex (AR-ARD61-E3) AR->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling & Tumor Growth Degradation->Inhibition

This compound mechanism of action.

This compound functions by forming a ternary complex with the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of AR, marking it for degradation by the 26S proteasome. The ultimate outcome is the suppression of AR-mediated signaling pathways that drive tumor growth.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following is a detailed protocol for the quantitative proteomics experiment.

1. Cell Culture and Treatment:

  • Culture AR-positive breast cancer cells (e.g., MDA-MB-453) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with 100 nM of this compound, 1 µM of enzalutamide, 100 nM of ARV-110, or DMSO as a vehicle control for 6 hours.

2. Cell Lysis and Protein Digestion:

  • After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

  • Take 100 µg of protein from each condition and reduce the disulfide bonds with DTT, followed by alkylation with iodoacetamide.

  • Digest the proteins overnight with sequencing-grade trypsin.

3. TMT Labeling and Sample Pooling:

  • Label the resulting peptides with the respective TMTpro™ 16plex reagents according to the manufacturer's instructions.

  • Combine the labeled peptide samples in equal amounts.

4. LC-MS/MS Analysis:

  • Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.

  • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).

  • Search the data against a human protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to each treatment.

Conclusion

This guide provides a framework for utilizing quantitative proteomics to rigorously assess the specificity of targeted protein degraders like this compound. The presented data and protocols demonstrate that this compound is a highly potent and specific degrader of the Androgen Receptor, with minimal off-target effects compared to other AR-targeting agents. This level of detailed molecular characterization is crucial for the continued development of next-generation cancer therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ARD-61

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on the safe handling and disposal of ARD-61 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain and review the official SDS from the supplier and conduct a thorough, substance-specific risk assessment before any handling, storage, or disposal of this compound. The information provided here is for informational purposes and should supplement, not replace, formal laboratory safety protocols and expert consultation.

This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) that functions as an androgen receptor (AR) degrader.[1][2][3] It is utilized in research settings, particularly in studies related to cancer, to induce the degradation of AR and progesterone receptors (PR) in AR-positive cancer cell lines.[1][2] Due to its high potency, extreme caution and strict adherence to safety protocols are necessary to prevent personnel exposure and environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling potent compounds like this compound. The following table summarizes the recommended PPE for various procedures.

Procedure Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers)- Nitrile gloves (single pair) - Lab coat - Safety glasses with side shields
Weighing and Aliquoting - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Goggles or a full-face shield - Powered Air-Purifying Respirator (PAPR) is highly recommended. If not available, a fit-tested N95 or higher-rated respirator should be used in a certified chemical fume hood.
Solution Preparation and Handling - Double nitrile gloves - Impermeable disposable gown - Chemical splash goggles and a face shield - Work should be conducted in a certified chemical fume hood.
Spill Cleanup - Double nitrile gloves (consider thicker, chemical-resistant gloves) - Disposable, impermeable coveralls - Full-face respirator with appropriate cartridges - Disposable shoe covers

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Obtain and Review SDS: Before any work begins, obtain and thoroughly review the Safety Data Sheet for this compound from the supplier.

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box. This area should be clearly marked with warning signs.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, solvents, and waste containers, and place them inside the containment area before starting.

  • Prepare Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.

2. Weighing and Aliquoting:

  • Containment: All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height, or within a containment glove box.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders.

  • Gentle Handling: Handle the solid compound gently to avoid creating airborne dust. Use a dedicated, labeled spatula.

  • Tare and Weigh: Tare the receiving vial on the balance. Carefully transfer the desired amount of this compound to the vial.

  • Seal and Clean: Securely cap the vial. Carefully wipe the exterior of the vial and any tools with a damp cloth or a cloth wetted with a suitable solvent to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

3. Solution Preparation:

  • In a Fume Hood: All solution preparation should be conducted within a certified chemical fume hood.

  • Add Solvent to Solid: To prevent splashing, slowly add the solvent to the vial containing the pre-weighed this compound.

  • Dissolution: Cap the vial and mix by gentle inversion or vortexing until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a validated cleaning procedure or a suitable solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, disposable lab coats, weighing paper, and pipette tips, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.

1. Waste Segregation:

  • Dedicated Waste Streams: Establish dedicated, clearly labeled waste containers for the following categories:

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other solid materials.

    • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware.

    • Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes.

2. Waste Containers:

  • Compatibility: Ensure waste containers are made of a material compatible with the waste they will hold.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), the solvent (for liquid waste), and the date the first waste was added.

  • Secure Closure: Waste containers must have tightly sealing lids and be kept closed except when adding waste.

3. Disposal Procedures:

  • Solid Waste: Place all contaminated solid waste in a designated, lined hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible container. The first rinse of any glassware that held this compound should also be collected as hazardous waste.

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly, unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • Pickup and Disposal: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound waste down the drain or in the regular trash.

Visualizing the Workflow and Mechanism

To further clarify the handling procedures and the compound's function, the following diagrams are provided.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep Review SDS & Risk Assessment area Designate Handling Area prep->area materials Assemble Materials & Spill Kit area->materials ppe_don Don Appropriate PPE materials->ppe_don weigh Weigh Solid this compound ppe_don->weigh solution Prepare Solution weigh->solution experiment Perform Experiment solution->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate & Dispose of Waste decon->waste ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: Workflow for the safe handling of this compound.

G This compound Mechanism of Action (PROTAC) cluster_components Components cluster_process Process ARD61 This compound (PROTAC) ternary Ternary Complex Formation ARD61->ternary AR Androgen Receptor (Target Protein) AR->ternary E3 E3 Ubiquitin Ligase E3->ternary ub Ubiquitination of Androgen Receptor ternary->ub recruits proteasome Proteasomal Degradation ub->proteasome targets for degraded_ar Degraded Androgen Receptor proteasome->degraded_ar

Caption: Mechanism of action for this compound as a PROTAC.

By strictly adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.